Margarate
Description
Propriétés
Formule moléculaire |
C17H33O2- |
|---|---|
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
heptadecanoate |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/p-1 |
Clé InChI |
KEMQGTRYUADPNZ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Dietary Sources of Heptadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing interest in the scientific community for its potential as a biomarker for dairy fat intake and its emerging associations with various health outcomes. Unlike its even-chained counterparts, heptadecanoic acid is not synthesized endogenously in significant amounts in humans and is primarily obtained from dietary sources. This technical guide provides a comprehensive overview of the natural dietary sources of heptadecanoic acid, detailed experimental protocols for its quantification, and an exploration of its known interactions with key cellular signaling pathways.
Natural Dietary Sources of Heptadecanoic Acid
Heptadecanoic acid is predominantly found in dairy products and the meat of ruminant animals, with minor contributions from certain fish and plant sources. The presence of this fatty acid in ruminant-derived products is a result of microbial fermentation in the rumen.[1][2]
Quantitative Data Presentation
The following tables summarize the quantitative data for heptadecanoic acid content in various food sources, compiled from multiple scientific studies and databases. These values can vary based on factors such as animal feed, breed, and processing methods.
Table 1: Heptadecanoic Acid Content in Dairy Products
| Food Product | Heptadecanoic Acid Content (mg/100g) | Reference(s) |
| Unsalted Butter | 350 | [3] |
| Fermented Butter | 330 | [3] |
| Salted Butter | 330 | [3] |
| Cream (milk fat) | 200 | [3] |
| Whipping Cream (milk fat) | 170 | [3] |
| Cheddar Cheese | 150 | [3] |
| Process Cheese | 140 | [3] |
| Cream Cheese | 140 | [3] |
| Emmental Cheese | 140 | [3] |
| Blue Cheese | 130 | [3] |
| Parmesan Cheese | 120 | [3] |
| Gouda Cheese | 120 | [3] |
| Whole Milk Powder | 110 | [3] |
| Milk Fat | Constitutes ~0.61% of total fatty acids | [1][4] |
Table 2: Heptadecanoic Acid Content in Ruminant Meats
| Food Product | Heptadecanoic Acid Content | Reference(s) |
| Ruminant Meat Fat | Constitutes ~0.83% of total fatty acids | [1][4] |
| Beef (Imported, Sirloin, lean, raw) | 36 mg/100g | [5] |
| Lamb | Higher concentrations than beef | [6][7] |
| Mutton Fat | Contains heptadecanoic acid | [6] |
Table 3: Heptadecanoic Acid Content in Fish and Seafood
| Food Product | Heptadecanoic Acid Content (% of total fatty acids) | Reference(s) |
| Various Marine Fish Species | 0.31 - 1.84 | [8][9] |
| Big-eye Tuna (raw) | 8 mg/100g | [5] |
| Atlantic Capelin (semi-dried, raw) | 8 mg/100g | [5] |
| Amago Salmon (cultured, raw) | 8 mg/100g | [5] |
Table 4: Heptadecanoic Acid Content in Plant-Based Foods
| Food Product | Heptadecanoic Acid Content | Reference(s) |
| Erythrina crista-galli (trunkwood and bark) | Constituent | [4] |
| Various Plant Families (e.g., Poaceae, Fabaceae) | Trace amounts | [4] |
| Soybean, Tofu | 8 mg/100g | [5] |
Experimental Protocols for Quantification of Heptadecanoic Acid
The accurate quantification of heptadecanoic acid in food matrices is crucial for dietary intake assessment and research. The standard method involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs).
Lipid Extraction: Modified Folch Method
This method is widely used for the total lipid extraction from various biological samples.[10][11]
Materials:
-
Homogenizer
-
Centrifuge
-
Separating funnel or centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Chloroform
-
Methanol
-
0.9% NaCl solution or distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Homogenization: Homogenize a known weight of the food sample with a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent mixture should be approximately 20 times the volume of the sample (e.g., 1g of tissue in 20 mL of solvent).[11]
-
Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration through a Büchner funnel with Whatman No. 1 filter paper or by centrifugation.
-
Washing: Transfer the filtrate to a separating funnel or centrifuge tube and add 0.2 volumes of 0.9% NaCl solution or distilled water. Mix thoroughly by vortexing.[11]
-
Phase Separation: Centrifuge at low speed (e.g., 2000 rpm) to facilitate the separation of the mixture into two phases.[11]
-
Lipid Collection: The lower phase, which contains the lipids dissolved in chloroform, is carefully collected. The upper aqueous phase is discarded.
-
Drying: Dry the collected chloroform phase by passing it through a filter paper containing anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the chloroform using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract. The sample should not be allowed to evaporate to complete dryness.
-
Storage: Redissolve the lipid extract in a small volume of chloroform-methanol (2:1, v/v), flush with nitrogen, and store at -20°C until further analysis.
Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters. A common and effective method is transesterification using Boron Trifluoride (BF₃) in methanol.[12][13]
Materials:
-
Screw-capped glass tubes
-
Water bath or heating block
-
14% Boron Trifluoride (BF₃) in methanol
-
n-Hexane or n-Heptane
-
Saturated NaCl solution
Procedure:
-
Sample Preparation: Place a known amount of the lipid extract (typically 10-100 mg) into a screw-capped glass tube.
-
Saponification (for glycerides and phospholipids): Add 0.5N methanolic NaOH and reflux until fat globules disappear (typically 5-10 minutes).
-
Esterification: Add 14% BF₃-methanol solution to the tube.[12]
-
Heating: Tightly cap the tube and heat in a water bath at 60-100°C for a specified time (e.g., 2 minutes to 2 hours, depending on the specific protocol and lipid complexity).[14]
-
Extraction of FAMEs: Cool the tube to room temperature. Add n-hexane or n-heptane and a saturated NaCl solution to the tube. Vortex vigorously to extract the FAMEs into the upper organic layer.
-
Collection: Carefully transfer the upper hexane/heptane layer containing the FAMEs to a clean vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The prepared FAMEs are then analyzed by GC-MS to separate, identify, and quantify individual fatty acids, including heptadecanoic acid.
Typical GC-MS Parameters: [15][16][17][18][19]
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column, such as a DB-FATWAX UI or equivalent, is typically used for FAME analysis. (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[16]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector, with an injection temperature of around 220-250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 70-100°C), ramp up to a higher temperature (e.g., 220-240°C), and hold for a period to ensure all components elute.[15][16]
-
Mass Spectrometer (if used): Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[17][18]
Signaling Pathways and Heptadecanoic Acid
Emerging research suggests that odd-chain fatty acids, including heptadecanoic acid, may influence cellular signaling pathways involved in metabolism and cell proliferation.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Some studies have indicated that heptadecanoic acid may have an inhibitory effect on this pathway, particularly in the context of cancer cells.[20] For instance, it has been shown to suppress glucose import and PI3K/Akt signaling in lung adenocarcinoma cells.[20]
Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. Its main downstream effectors are the transcriptional co-activators YAP and TAZ. While some studies have explored the interplay between lipid metabolism and the Hippo pathway, direct evidence linking heptadecanoic acid to the regulation of this pathway is currently limited and represents an area for future investigation.[21][22][23]
Conclusion
Heptadecanoic acid is a unique dietary fatty acid primarily sourced from ruminant fats. Its accurate quantification in food is essential for nutritional research and understanding its physiological roles. The provided experimental protocols offer a robust framework for such analyses. While the inhibitory effects of heptadecanoic acid on the PI3K/Akt/mTOR pathway are beginning to be elucidated, its interaction with other signaling networks, such as the Hippo pathway, remains an important area for further scientific exploration. This guide serves as a valuable technical resource for professionals engaged in lipid research, nutritional science, and the development of novel therapeutics.
References
- 1. atamankimya.com [atamankimya.com]
- 2. grazingguide.net [grazingguide.net]
- 3. Foods High in Heptadecanoic acid (ant) | Whole Food Catalog [wholefoodcatalog.info]
- 4. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 5. Foods High in Heptadecanoic acid (621st - 640th) | Whole Food Catalog [wholefoodcatalog.info]
- 6. Secure Verification [vet-erinar.vet.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipid extraction by folch method | PPTX [slideshare.net]
- 11. General procedure | Cyberlipid [cyberlipid.gerli.com]
- 12. ars.usda.gov [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 17. agilent.com [agilent.com]
- 18. shimadzu.com [shimadzu.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reciprocal regulation of YAP/TAZ by the Hippo pathway and the Small GTPase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Hippo pathway effectors YAP and TAZ promote cell growth by modulating amino acid signaling to mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Margaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Margaric acid, also known as heptadecanoic acid (17:0), is a saturated long-chain fatty acid that has garnered increasing interest in the scientific community.[1][2][3] Traditionally used as an internal standard in fatty acid analysis due to its relatively low natural abundance, recent studies have highlighted its potential role in various physiological and pathological processes, including cellular signaling and cancer therapy.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of margaric acid, detailed experimental protocols for its analysis, and an exploration of its known metabolic and signaling pathways.
Physicochemical Properties
Margaric acid is a white, crystalline solid at room temperature.[2][7] Its properties are summarized in the tables below, providing a consolidated resource for researchers.
Table 1: General and Physical Properties of Margaric Acid
| Property | Value | References |
| IUPAC Name | Heptadecanoic acid | [2][7] |
| Synonyms | Margarinic acid, Daturic acid, 17:0 | [2] |
| Molecular Formula | C₁₇H₃₄O₂ | [2][7] |
| Molar Mass | 270.45 g/mol | [2][4] |
| Appearance | White crystalline solid | [2][7] |
| Melting Point | 59-62 °C (138-144 °F; 332-335 K) | [1][2][7] |
| Boiling Point | 227 °C (441 °F; 500 K) at 100 mmHg | [2][4] |
| Density | 0.853 g/cm³ | [2][4] |
| pKa | Approximately 4.95 | [1] |
Table 2: Solubility of Margaric Acid
| Solvent | Solubility | References |
| Water | Practically insoluble | [2][7] |
| Ethanol | Soluble | [7][8] |
| Ether | Freely soluble | [4] |
| Chloroform | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Approximately 10 mg/mL | [6] |
| Dimethylformamide (DMF) | Approximately 25 mg/mL | [6] |
Chemical Properties and Reactions
Margaric acid exhibits the typical chemical reactivity of a saturated carboxylic acid.
-
Esterification: It readily undergoes esterification with alcohols in the presence of an acid catalyst to form esters.
-
Saponification: Reaction with a strong base, such as sodium hydroxide, yields the corresponding salt (sodium heptadecanoate) and water.[9]
-
Reduction: Margaric acid can be reduced to its corresponding alcohol, 1-heptadecanol, using reducing agents or through catalytic hydrogenation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of margaric acid.
Determination of Melting Point
The capillary melting point method is a standard procedure for determining the melting point of solid organic compounds like margaric acid.
Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Procedure:
-
Ensure the margaric acid sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids.
Principle: Fatty acids are first converted to their more volatile methyl esters (FAMEs). These FAMEs are then separated by gas chromatography based on their boiling points and polarity, and subsequently identified and quantified by mass spectrometry.
Protocol for FAME Preparation and GC-MS Analysis:
-
Esterification: A sample containing margaric acid is transesterified to its methyl ester using a reagent such as boron trifluoride in methanol or methanolic HCl.
-
Extraction: The resulting fatty acid methyl esters (FAMEs) are extracted into an organic solvent like hexane.
-
GC-MS Analysis:
-
Inject the extracted FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).
-
The oven temperature is programmed to ramp up to allow for the separation of different FAMEs.
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded.
-
Identification of margaric acid methyl ester is achieved by comparing its retention time and mass spectrum with that of a known standard.
-
Quantification can be performed using an internal standard method.
-
Spectroscopic Analysis
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of margaric acid.
Sample Preparation: Dissolve a small amount of margaric acid in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectrum: The proton NMR spectrum will show characteristic signals for the terminal methyl group (a triplet around 0.88 ppm), the methylene groups of the long alkyl chain (a large multiplet around 1.25 ppm), the methylene group alpha to the carboxyl group (a triplet around 2.34 ppm), and the acidic proton of the carboxyl group (a broad singlet at a variable chemical shift, typically >10 ppm).
-
¹³C NMR Spectrum: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 180 ppm), the alpha-carbon (around 34 ppm), the omega-carbon (the terminal methyl group, around 14 ppm), and the other methylene carbons in the chain (between 22 and 32 ppm).
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in margaric acid.
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or dissolved in a suitable solvent.
-
Characteristic Absorptions:
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[10]
-
A strong C=O stretching band for the carbonyl group, typically appearing around 1700-1725 cm⁻¹.[11]
-
C-H stretching bands for the alkyl chain just below 3000 cm⁻¹.
-
A C-O stretching band between 1210 and 1320 cm⁻¹.[10]
-
Metabolic and Signaling Pathways
Metabolism of Margaric Acid
As an odd-chain fatty acid, the metabolism of margaric acid differs slightly from that of even-chain fatty acids.
β-Oxidation: Margaric acid undergoes β-oxidation in the mitochondria to produce energy. This process sequentially removes two-carbon units in the form of acetyl-CoA. Because margaric acid has an odd number of carbons (17), the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[3]
Metabolism of Margaric Acid via β-Oxidation.
Role in Cellular Signaling
Recent research has indicated that margaric acid can influence cellular signaling pathways, particularly in the context of cancer.
Inhibition of PI3K/Akt Pathway: Studies have shown that heptadecanoic acid can inhibit the proliferation of certain cancer cells, such as non-small-cell lung cancer and pancreatic cancer cells, by suppressing the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][9] This pathway is crucial for cell growth, survival, and proliferation.
Modulation of JAK/STAT Pathway: There is also evidence to suggest that odd-chain fatty acids can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is involved in inflammation and cell growth.[4]
Inhibitory Effect of Margaric Acid on the PI3K/Akt Signaling Pathway.
Experimental Workflows
Workflow for Solubility Determination
A general workflow for determining the solubility of margaric acid in a given solvent.
Experimental Workflow for Solubility Determination.
Conclusion
Margaric acid, once considered primarily as an analytical standard, is emerging as a fatty acid with significant biological relevance. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods, is crucial for advancing research into its metabolic and signaling roles. This guide provides a foundational resource for scientists and researchers in drug development and related fields to facilitate further exploration of this intriguing molecule.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | MDPI [mdpi.com]
- 2. heptadecanoic acid, 506-12-7 [thegoodscentscompany.com]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Anaplerotic Role of Odd-Chain Fatty Acids in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the burgeoning field of odd-chain fatty acid (OCFA) metabolism. OCFAs, once considered minor players in the landscape of lipid biology, are now recognized for their significant contributions to cellular energy, signaling, and overall metabolic health. This document details their metabolic pathways, impact on key cellular processes, and methodologies for their study, offering a comprehensive resource for researchers and drug development professionals.
Introduction to Odd-Chain Fatty Acids
Odd-chain fatty acids are distinguished by a hydrocarbon tail with an odd number of carbon atoms. The most common dietary OCFAs are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), which are primarily found in ruminant milk and meat.[1][2] Beyond dietary intake, OCFAs can be endogenously synthesized from propionate produced by gut microbiota fermentation of dietary fiber, and through peroxisomal α-oxidation of even-chain fatty acids.[3] Emerging evidence has linked higher circulating levels of OCFAs with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease, sparking significant interest in their therapeutic potential.[3][4]
Core Metabolic Pathways of Odd-Chain Fatty Acids
The metabolism of OCFAs diverges from their even-chain counterparts at the final step of β-oxidation, yielding a molecule with profound implications for central carbon metabolism.
β-Oxidation of Odd-Chain Fatty Acids
Similar to even-chain fatty acids, OCFAs are catabolized in the mitochondria through a cyclical process of β-oxidation. Each cycle shortens the fatty acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA, one FADH₂, and one NADH. However, the final round of β-oxidation of an OCFA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA , a three-carbon acyl-CoA.[2]
The Anaplerotic Fate of Propionyl-CoA
Propionyl-CoA cannot directly enter the tricarboxylic acid (TCA) cycle. Instead, it is converted to the TCA cycle intermediate, succinyl-CoA, through a three-step enzymatic process:[2]
-
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.
-
Isomerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer.
-
Rearrangement: Methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, rearranges L-methylmalonyl-CoA to form succinyl-CoA .
The entry of succinyl-CoA into the TCA cycle is an anaplerotic reaction, meaning it replenishes the pool of TCA cycle intermediates. This is a key distinction from even-chain fatty acids, which are solely ketogenic and do not contribute to the net increase of TCA cycle intermediates. This anaplerotic potential allows OCFAs to support gluconeogenesis and other biosynthetic pathways that draw from the TCA cycle.
Quantitative Impact of Odd-Chain Fatty Acids on Metabolism
The influence of OCFAs on metabolic health is supported by a growing body of quantitative data from observational studies, clinical trials, and in vitro experiments.
| Study Type | Key Findings | Quantitative Data | Reference(s) |
| Human Observational Studies | Higher circulating OCFAs are associated with a lower risk of cardiometabolic diseases. | For each standard deviation increase in circulating C15:0 and C17:0, the risk of type 2 diabetes is reduced by 29% and 46%, respectively. | [5] |
| A meta-analysis of 49 prospective studies found that higher levels of OCFAs were associated with a reduced risk of cardiovascular disease (Relative Risk: 0.85). | [5] | ||
| Dietary Intervention Studies | Dairy and fiber intake are correlated with plasma OCFA levels. | In a cohort of post-myocardial infarction patients, circulating C15:0 was significantly correlated with total dairy and dairy fat intake (Spearman's r = 0.19 for both). | [6] |
| Circulating C17:0 was correlated with both dairy intake (r = 0.14) and fiber intake (r = 0.19). | [6] | ||
| In Vitro Cancer Cell Studies | Pentadecanoic acid (C15:0) exhibits anti-proliferative effects on various cancer cell lines. | The IC₅₀ value for C15:0 in MCF-7 breast cancer stem-like cells was 119 µM after 48 hours of treatment. | [4] |
| Heptadecanoic acid (C17:0) shows cytotoxic effects on pancreatic cancer cells. | The IC₅₀ value for C17:0 in MIA PaCa-2 pancreatic cancer cells was 77.47 µM. | [7] |
Role of Odd-Chain Fatty Acids in Cellular Signaling
OCFAs and their metabolic precursor, propionate, are emerging as important modulators of key signaling pathways that govern cell growth, inflammation, and metabolism.
Inhibition of JAK2/STAT3 Signaling by Pentadecanoic Acid
In the context of cancer biology, pentadecanoic acid (C15:0) has been shown to suppress the stemness of breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[4][8] This pathway is often constitutively active in cancer cells and promotes proliferation, survival, and inflammation. C15:0 has been observed to decrease the phosphorylation of both JAK2 and STAT3, even in the presence of the inflammatory cytokine IL-6, a potent activator of this pathway.[4][8]
Modulation of AMPK and mTOR Signaling
The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and growth. Pentadecanoic acid (C15:0) has been identified as an activator of AMPK and an inhibitor of mTOR.[9][10][11] AMPK activation shifts the cell towards catabolic processes to generate ATP, while mTOR inhibition suppresses anabolic processes like protein and lipid synthesis. The OCFA precursor, propionate, has also been shown to activate AMPK in hepatocytes via the G-protein coupled receptor GPR43, leading to an increase in intracellular calcium and subsequent activation of the upstream kinase CaMKKβ.[12] This positions OCFAs and their precursors as key regulators of cellular metabolic state.
Experimental Protocols for Odd-Chain Fatty Acid Research
Rigorous and reproducible experimental design is paramount in elucidating the roles of OCFAs. The following sections outline key methodologies for their study.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acids in biological samples. The general workflow involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Experimental Workflow:
-
Lipid Extraction:
-
For cultured cells (approx. 1-2 million), pellet the cells and add 200 µL of cold methanol containing an appropriate internal standard (e.g., deuterated C17:0).
-
Vortex to precipitate proteins.
-
Add 500 µL of chloroform, vortex, and incubate on ice for 10 minutes.
-
Add 200 µL of water to induce phase separation, vortex, and centrifuge.
-
Carefully collect the lower chloroform layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to FAMEs (Acid-Catalyzed):
-
To the dried lipid extract, add 2 mL of 12-14% boron trifluoride (BF₃) in methanol.
-
Seal the tube and heat at 80-100°C for 30-60 minutes.
-
Cool the reaction and add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Collect the upper hexane layer for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME-containing hexane solution into the GC-MS.
-
Use a polar capillary column (e.g., a biscyanopropyl or wax-type column) for optimal separation of FAMEs.
-
Employ a temperature gradient to elute FAMEs based on their chain length and degree of unsaturation.
-
Use electron impact (EI) ionization and scan for a mass range that includes the expected molecular ions and fragmentation patterns of the FAMEs of interest.
-
Quantify individual fatty acids by comparing their peak areas to that of the internal standard.
-
In Vitro Cell Culture Experiments with Odd-Chain Fatty Acids
Cell culture models are invaluable for dissecting the molecular mechanisms of OCFA action.
Methodology for Treating Cells with Pentadecanoic Acid:
-
Cell Seeding:
-
Seed cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well or in larger formats with a proportional cell density.
-
Allow cells to adhere and grow to 70-80% confluency in complete culture medium.
-
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of pentadecanoic acid in ethanol.
-
In a separate tube, prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium.
-
Slowly add the fatty acid stock solution to the BSA solution while vortexing to create a fatty acid-BSA complex. This improves solubility and mimics physiological transport. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1.
-
Sterile-filter the fatty acid-BSA complex solution.
-
-
Cell Treatment:
-
Remove the complete medium from the cells and replace it with the medium containing the desired concentrations of the pentadecanoic acid-BSA complex.
-
Include a vehicle control (medium with BSA and the same concentration of ethanol used to dissolve the fatty acid).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Downstream Assays:
-
Following treatment, cells can be harvested for various analyses, including:
-
Cell Viability/Proliferation Assays: (e.g., MTT, crystal violet) to determine IC₅₀ values.
-
Western Blotting: to analyze changes in protein expression and phosphorylation states of signaling molecules (e.g., pJAK2, pSTAT3, pAMPK).
-
Gene Expression Analysis (qPCR): to measure changes in the transcription of target genes.
-
Metabolite Analysis: (e.g., GC-MS) to assess changes in the cellular fatty acid profile.
-
-
Conclusion and Future Directions
Odd-chain fatty acids represent a promising area of research with significant potential for therapeutic applications in metabolic and proliferative diseases. Their unique anaplerotic role in replenishing TCA cycle intermediates and their ability to modulate key signaling pathways underscore their importance in cellular metabolism. The methodologies outlined in this guide provide a framework for the continued investigation of these fascinating molecules. Future research should focus on elucidating the precise molecular targets of OCFAs, expanding the scope of clinical trials to validate their health benefits, and exploring their potential as adjuvants in cancer therapy and for the management of metabolic syndrome.
References
- 1. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. F6Publishing [f6publishing.com]
- 5. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propionate suppresses hepatic gluconeogenesis via GPR43/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Margarate (C17:0) as a Biomarker for Dietary Intake: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Margarate, or heptadecanoic acid (C17:0), is a saturated odd-chain fatty acid increasingly recognized as a valuable biomarker for the dietary intake of certain foods, particularly dairy products.[1][2] Unlike even-chain fatty acids, which are abundant in the human diet and can be readily synthesized endogenously, this compound is present in smaller quantities and its levels in biological tissues are more directly influenced by dietary sources.[1][2] This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing this compound as a dietary biomarker. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the experimental protocols, data interpretation, and underlying metabolic pathways. This guide summarizes quantitative data from various studies, offers detailed experimental procedures, and presents visual representations of key processes to facilitate a deeper understanding of this compound's role as a biomarker.
Introduction to this compound (C17:0)
This compound is a 17-carbon saturated fatty acid.[1][3] While it can be synthesized endogenously to a limited extent, its primary sources in the human diet are ruminant fat, making it a strong candidate biomarker for the consumption of dairy products and, to a lesser extent, ruminant meats.[1][3][4] Some studies also suggest a potential link between this compound levels and fish intake.[5][6] The concentration of this compound in various biological samples, including plasma, erythrocytes, and adipose tissue, can provide an objective measure of dietary intake, complementing traditional self-reported methods like food frequency questionnaires (FFQs), which are prone to recall bias.[7][8][9]
The interest in this compound as a biomarker extends to its potential associations with various health outcomes. Epidemiological studies have linked higher levels of odd-chain saturated fatty acids, including this compound, with a reduced risk of cardiometabolic diseases, inflammation, and other chronic conditions.[1] This has spurred further research into its metabolic roles and the implications of dietary choices on its circulating levels.
Quantitative Data on this compound as a Dietary Biomarker
The correlation between this compound levels in biological samples and dietary intake has been investigated in numerous studies. The strength of this correlation can vary depending on the population, the biological matrix analyzed, and the dietary assessment method used. The following tables summarize key quantitative findings from the literature.
Table 1: Correlation between Plasma/Serum this compound (C17:0) and Dairy Intake
| Study Population | Biological Matrix | Dietary Assessment | Correlation Coefficient (r) | p-value | Reference |
| Mexican Adolescents (males) | Plasma | FFQ | 0.115 | 0.11 | [6] |
| Mexican Adolescents (females) | Plasma | FFQ | 0.062 | 0.37 | [6] |
| EPIC Cohort (Gipuzkoa) | Plasma | FFQ | - | - | [10] |
| Adults | Plasma | FFQ | Weak association | - | [11] |
Table 2: Correlation between Erythrocyte this compound (C17:0) and Dairy Intake
| Study Population | Biological Matrix | Dietary Assessment | Correlation Coefficient (r) | p-value | Reference |
| Adolescents (Intervention) | Erythrocytes | 24-h recall | Positive correlation | <0.05 | [12] |
| EPIC Cohort (Gipuzkoa) | Erythrocytes | FFQ | 0.613 (with plasma C17:0) | - | [10] |
Table 3: Correlation between Adipose Tissue this compound (C17:0) and Dairy Intake
| Study Population | Biological Matrix | Dietary Assessment | Finding | Reference |
| Observational Study | Adipose Tissue | Dietary Assessment | Valid marker for long-term intake | [13] |
Experimental Protocols
Accurate measurement of this compound requires meticulous attention to sample collection, processing, and analytical procedures. This section provides detailed methodologies for the key experiments involved in using this compound as a dietary biomarker.
Subject Recruitment and Dietary Assessment
A robust study design begins with well-defined participant cohorts and accurate dietary intake assessment.
Experimental Workflow for Subject Recruitment and Dietary Assessment
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. schebb-web.de [schebb-web.de]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 6. Plasma Fatty Acid Biomarkers of Dairy Consumption Are Associated with Sex-Dependent Effects on Metabolic Syndrome Components in Mexican Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utep.edu [scholarworks.utep.edu]
- 8. cambridge.org [cambridge.org]
- 9. Validation of biomarkers of food intake—critical assessment of candidate biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
C17:0 Fatty Acid and its Intricate Relationship with the Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has garnered increasing attention for its inverse association with the risk of various metabolic diseases, including type 2 diabetes and cardiovascular conditions. While traditionally viewed as a biomarker for dairy fat intake, emerging evidence suggests a more complex interplay between dietary sources, endogenous synthesis, and host metabolism. This technical guide provides an in-depth exploration of the current understanding of C17:0, with a particular focus on its relationship with the gut microbiome. We delve into the dietary origins and endogenous production pathways of C17:0, summarize key quantitative data, and present detailed experimental methodologies for its study. Furthermore, we visualize the known signaling pathways influenced by C17:0, offering a comprehensive resource for researchers and professionals in the field of nutrition, microbiology, and drug development.
Introduction
Odd-chain saturated fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have historically been considered of minor physiological significance due to their low concentrations in human tissues compared to their even-chain counterparts.[1] However, a growing body of epidemiological evidence has challenged this notion, revealing a consistent inverse correlation between circulating levels of C15:0 and C17:0 and the incidence of metabolic syndrome, type 2 diabetes, and cardiovascular disease.[2] This has spurred significant interest in understanding the sources and metabolic roles of these intriguing fatty acids.
C17:0, also known as margaric acid, is primarily obtained from the diet through the consumption of ruminant fats, such as those found in dairy products and meat.[2] Consequently, it has been widely used as a biomarker for dairy fat intake.[3] However, the relationship is not entirely straightforward, with evidence pointing towards endogenous synthesis as a significant contributor to circulating C17:0 levels. This guide will explore the multifaceted origins of C17:0 and critically evaluate its connection to the gut microbiome, a key player in host metabolism and immune function.
Sources of C17:0 Fatty Acid
The concentration of C17:0 in the human body is a result of a balance between dietary intake and endogenous production.
Dietary Sources
The primary dietary sources of C17:0 are products from ruminant animals. The microbial fermentation process in the rumen of animals like cows, sheep, and goats produces odd-chain fatty acids, which are then incorporated into their milk and fat tissues.
| Food Product | C17:0 Concentration ( g/100g of total fatty acids) | Reference |
| Butter | 0.66 | [4] |
| Cheese | 0.58 | [4] |
| Cream | Not specified | [4] |
| Yogurt | Not specified | [4] |
| Sheep Tail Fat | ~3.02 | [5] |
Endogenous Synthesis
While dietary intake is a significant source, evidence suggests that endogenous synthesis also plays a crucial role in determining circulating C17:0 levels. Two primary pathways have been proposed for the endogenous production of C17:0.
The gut microbiome ferments dietary fibers to produce short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate.[6] Propionyl-CoA, derived from the metabolism of propionate, can serve as a precursor for the synthesis of odd-chain fatty acids. While even-chain fatty acids are synthesized from acetyl-CoA, the substitution of propionyl-CoA as the initial building block can lead to the formation of OCFAs like C17:0.[7] However, the direct contribution of this pathway to the overall circulating C17:0 pool is still under investigation, with some studies suggesting it may be a minor contributor.[8]
Another proposed mechanism for endogenous C17:0 synthesis is the α-oxidation of stearic acid (C18:0), a common even-chain saturated fatty acid. This process involves the removal of one carbon atom from the carboxyl end of the fatty acid, converting C18:0 to C17:0.[2]
The Gut Microbiome's Role: Direct Influence or Precursor Provider?
The direct influence of the gut microbiome on circulating C17:0 levels has been a subject of investigation. A key study involving germ-free mice found that circulating levels of C15:0 and C17:0 were not directly influenced by the gut microbiota.[8] This suggests that the gut bacteria themselves may not be a significant source of C17:0 that enters systemic circulation.
However, the gut microbiome's role as a producer of propionate, a precursor for odd-chain fatty acid synthesis, remains a critical indirect link. The composition and metabolic activity of the gut microbiota can therefore influence the availability of substrates for endogenous C17:0 production. A study on chronic atrophic gastritis found a significant negative correlation between fecal heptadecanoic acid and the gut microbe Erysipelotrichaceae_UCG-003, and between pentadecanoic acid and Haemophilus, suggesting a complex interplay.[9][10]
Signaling Pathways Influenced by C17:0
Recent research has begun to uncover the molecular mechanisms through which C17:0 may exert its beneficial effects on metabolic health. Two key signaling pathways that appear to be modulated by C17:0 are the PI3K/Akt and JAK/STAT pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Studies have shown that C17:0 can suppress the proliferation of non-small-cell lung cancer cells by downregulating the PI3K/Akt signaling pathway.[11] This suggests that C17:0 may have therapeutic potential in diseases characterized by overactive PI3K/Akt signaling.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and cell growth. There is evidence to suggest that odd-chain fatty acids may modulate this pathway. While direct studies on C17:0 are limited, the broader class of odd-chain fatty acids has been implicated in the regulation of JAK/STAT signaling, which is known to be involved in lipid metabolism in adipocytes.[12]
References
- 1. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Genomic reconstruction of short-chain fatty acid production by the human gut microbiota [frontiersin.org]
- 8. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Metabolic Journey of Dietary Margaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Margaric acid (17:0), a saturated odd-chain fatty acid, has garnered increasing interest in the scientific community. Once considered primarily a biomarker for dairy fat consumption, emerging research suggests its potential involvement in various physiological processes. This technical guide provides a comprehensive overview of the metabolic fate of dietary margaric acid, from its intestinal absorption to its cellular utilization and signaling roles. We delve into the quantitative aspects of its metabolism, detail the experimental protocols for its analysis, and visualize the key metabolic and signaling pathways involved.
Introduction
Margaric acid, or heptadecanoic acid, is a 17-carbon saturated fatty acid found in trace amounts in dairy products and ruminant fats.[1][2] Unlike its even-chain counterparts, the metabolism of margaric acid yields unique products with distinct metabolic implications. Understanding the complete metabolic pathway of this dietary fatty acid is crucial for elucidating its physiological functions and its potential as a therapeutic agent or a nuanced biomarker of dietary habits and metabolic health.
Absorption and Distribution
The intestinal absorption of dietary fats is a complex process involving emulsification, enzymatic digestion, and uptake by enterocytes.[3] While specific quantitative data on the oral bioavailability of margaric acid in humans is limited, studies on other fatty acids provide a general framework. Following ingestion, triglycerides containing margaric acid are hydrolyzed by lipases into free fatty acids and monoglycerides. These products are then absorbed by the intestinal mucosa.
Table 1: Plasma Concentrations of Margaric Acid in Response to Dairy Intake
| Study Group | Change in Daily Dairy Intake | Change in Plasma Margaric Acid Levels | p-value |
| Increased Dairy | +3.0 (± 1.2) serves/day | +0.02 (95% CI: -0.03 to 0.05) | 0.03 |
Source: Adapted from a randomized controlled study on the effects of changing dairy intake.[8]
Metabolism: The Beta-Oxidation Pathway
The catabolism of margaric acid primarily occurs through the mitochondrial beta-oxidation pathway, a cyclical process that sequentially shortens the fatty acyl-CoA chain.[9][10] Similar to even-chain fatty acids, each cycle of beta-oxidation involves four key enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[11][12]
However, due to its odd number of carbon atoms, the final thiolysis step in the beta-oxidation of margaric acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[13]
References
- 1. Cellular fatty acid uptake: the contribution of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alterations in Oral [1-14C] 18:1n-9 Distribution in Lean Wild-Type and Genetically Obese (ob/ob) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The distribution of C17 fatty acids in the liver of a child with propionicacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. ymdb.ca [ymdb.ca]
- 11. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 12. aocs.org [aocs.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Methodological & Application
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices Using Margaric Acid as an Internal Standard by GC-MS
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the quantitative analysis of complex fatty acid mixtures in various biological and industrial samples.[1][2] Due to the inherent variability in sample preparation and the analytical process, the use of an internal standard (IS) is crucial for achieving accurate and precise quantification.[3] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample. Margaric acid, a saturated odd-chain fatty acid with the formula CH₃(CH₂)₁₅CO₂H, fits these criteria perfectly for most biological samples, as it is found only in trace amounts in ruminant fat and milkfat.[4] This application note provides a detailed protocol for the use of margaric acid (or its methyl ester, methyl heptadecanoate) as an internal standard for the quantification of fatty acids by GC-MS.
Principle of Internal Standardization
The internal standard method involves adding a known amount of a specific compound (the internal standard) to every sample, calibrator, and blank.[3] The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and to determine the concentration of the analyte in the samples. This approach effectively corrects for variations in injection volume, sample loss during preparation, and changes in instrument response.[1][3]
Why Margaric Acid (C17:0)?
Margaric acid (heptadecanoic acid) is an excellent choice as an internal standard for fatty acid analysis for several key reasons:
-
Low Natural Abundance: It is an odd-chain fatty acid that occurs in very low concentrations in most common plant and animal lipids, minimizing interference from endogenous levels.[4]
-
Chemical Similarity: As a saturated fatty acid, its chemical and physical properties (e.g., extraction efficiency, derivatization reactivity, and chromatographic behavior) are very similar to other common long-chain fatty acids like palmitic (C16:0) and stearic (C18:0) acids.
-
Chromatographic Separation: It is typically well-resolved from other common fatty acids in GC analysis.
For enhanced accuracy, a deuterated version of margaric acid, such as methyl heptadecanoate-d33 (C17:0-d33), can be used to create a stable isotope dilution assay, which is considered the gold standard for quantitative mass spectrometry.[1]
Experimental Protocols
1. Materials and Reagents
-
Solvents: Hexane, Chloroform, Methanol, Toluene, Isooctane (all GC or HPLC grade)
-
Internal Standard: Margaric Acid (C17:0) or Methyl Heptadecanoate (C17:0 FAME)
-
Derivatization Reagents:
-
Boron trifluoride in methanol (BF₃-Methanol, 14%) OR
-
Methanolic HCl (prepared by bubbling HCl gas through methanol or by careful addition of acetyl chloride to methanol) OR
-
Sodium methoxide in methanol.[5]
-
-
Other Reagents: Sodium chloride (NaCl), Sodium sulfate (anhydrous), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for sterol analysis if needed.[6]
-
Fatty Acid Standards: A certified reference mixture of fatty acid methyl esters (FAMEs) is recommended for calibration.
-
Glassware: Screw-cap test tubes with PTFE-lined caps, volumetric flasks, Pasteur pipettes.
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl heptadecanoate and dissolve it in 10 mL of hexane or isooctane in a volumetric flask. Store at -20°C.
-
Calibration Standards: Prepare a series of calibration standards by diluting a certified FAME reference standard mixture with hexane. Each calibration standard should be spiked with the internal standard to a final concentration (e.g., 10 µg/mL). A typical calibration range might be from 1 to 100 µg/mL for each FAME.[7]
3. Sample Preparation: Lipid Extraction and Transesterification
The following is a general protocol for total fatty acid analysis from a biological sample (e.g., plasma, tissue homogenate).
-
Spiking with Internal Standard: To a known volume or weight of the sample (e.g., 100 µL of plasma or 50 mg of tissue homogenate), add a precise volume of the margaric acid internal standard solution.
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (containing lipids) into a clean screw-cap tube.
-
-
Solvent Evaporation: Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Transesterification to FAMEs:
-
Add 2 mL of 14% BF₃-Methanol to the dried lipid extract.
-
Seal the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge for 2 minutes.
-
Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.
-
Below is a DOT script visualizing the experimental workflow.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Margaric acid - Wikipedia [en.wikipedia.org]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Margaric Acid Extraction from Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margaric acid, or heptadecanoic acid (C17:0), is a saturated odd-chain fatty acid found as a trace component in the fat and milk of ruminants.[1][2] Its presence in human adipose tissue can serve as a biomarker for the long-term intake of dairy fat.[2] Emerging research has linked odd-chain fatty acids with a reduced risk of metabolic diseases, making margaric acid a molecule of interest in nutritional science and drug development.[3][4] These application notes provide detailed protocols for the extraction, derivatization, and quantification of margaric acid from adipose tissue, intended for use in a research and development setting.
Data Presentation
The concentration of margaric acid in adipose tissue is relatively low compared to even-chain fatty acids. The following table summarizes representative quantitative data for margaric acid in ruminant adipose tissue.
| Adipose Tissue Source | Margaric Acid (C17:0) Concentration (% of total fatty acids) | Reference |
| Ruminant Meat Fat | 0.83% | [2] |
| Bovine Subcutaneous Adipose Tissue | Varies with diet, generally a minor component | [5][6] |
Experimental Protocols
I. Lipid Extraction from Adipose Tissue
Two standard methods for the extraction of total lipids from adipose tissue are the Folch method and the Bligh & Dyer method. Both are effective, with the choice often depending on sample size and laboratory preference.
A. Protocol 1: Modified Folch Method [7][8]
This method is suitable for the exhaustive extraction of lipids from animal tissues.
Materials:
-
Adipose tissue sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or distilled water)
-
Anhydrous sodium sulfate
-
Homogenizer
-
Buchner funnel and filter paper (Whatman No. 1)
-
Separating funnel
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Weigh the adipose tissue sample (e.g., 1 g).
-
In a homogenizer, add the tissue to a chloroform:methanol (2:1, v/v) mixture at a ratio of 20 mL of solvent mixture per gram of tissue.[7]
-
Homogenize the sample until a uniform consistency is achieved.
-
Filter the homogenate through a Whatman No. 1 filter paper using a Buchner funnel under vacuum.
-
Transfer the filtrate to a separating funnel.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of filtrate) to the separating funnel.[7]
-
Shake the funnel vigorously and then allow the phases to separate. Centrifugation at low speed (e.g., 2000 rpm) can aid in phase separation.[7]
-
The lower phase contains the lipids dissolved in chloroform. Carefully drain the lower chloroform phase into a clean flask, passing it through a filter paper containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent from the lipid extract using a rotary evaporator or under a stream of nitrogen.
-
The resulting lipid extract can be stored under an inert atmosphere at -20°C for further analysis.
B. Protocol 2: Bligh & Dyer Method [9][10]
This rapid method is suitable for smaller sample sizes and is widely used for total lipid extraction.
Materials:
-
Adipose tissue sample
-
Chloroform
-
Methanol
-
Distilled water or 0.9% NaCl solution
-
Homogenizer or blender
-
Centrifuge
Procedure:
-
Weigh the adipose tissue sample (e.g., 4 g).[9]
-
In a blender or homogenizer, add the tissue, 10 mL of chloroform, and 20 mL of methanol.[9]
-
Homogenize the mixture for 2 minutes.[9]
-
Add an additional 10 mL of chloroform and homogenize for another 30 seconds.[9]
-
Add 8 mL of 0.9% NaCl solution and blend for 30 seconds.[9]
-
Transfer the mixture to a centrifuge tube and centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes to separate the phases.[11]
-
The mixture will separate into two phases: an upper aqueous methanol phase and a lower chloroform phase containing the lipids.
-
Carefully aspirate and discard the upper phase.
-
Collect the lower chloroform phase containing the lipid extract.
-
The solvent can be evaporated, and the lipid extract stored as described in the Folch method.
II. Preparation of Fatty Acid Methyl Esters (FAMEs)
For the analysis of fatty acids by gas chromatography (GC), they must first be derivatized to their more volatile methyl esters (FAMEs).
A. Protocol 3: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol [12]
This is a widely used and effective method for both esterifying free fatty acids and transesterifying esterified fatty acids.
Materials:
-
Dried lipid extract
-
12-14% Boron Trifluoride in methanol (BF₃-Methanol)
-
Hexane or Heptane
-
Saturated NaCl solution
-
Screw-capped glass tubes with PTFE liners
-
Heating block or water bath
Procedure:
-
Weigh 1-25 mg of the dried lipid extract into a screw-capped glass tube.[12]
-
Add 2 mL of 12-14% BF₃-Methanol solution to the tube.[12]
-
Cap the tube tightly and heat at 80°C for 1 hour in a heating block or water bath.[12]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane or heptane and 1 mL of saturated NaCl solution to the tube.
-
Vortex the tube for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge at approximately 1,500 x g for 10 minutes to separate the phases.[12]
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.
III. Quantification of Margaric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A polar capillary column, such as a DB-WAX or a similar column, is suitable for FAME separation (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]
-
Injector Temperature: 250°C.[13]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 minute.
-
Ramp to 160°C at 30°C/min.
-
Ramp to 300°C at 2°C/min.[13]
-
-
MS Parameters (if applicable):
Quantification: Quantification of margaric acid is achieved by comparing the peak area of its methyl ester with that of an internal standard. A suitable internal standard is a deuterated version of a fatty acid not typically found in the sample, or another odd-chain fatty acid like nonadecanoic acid (C19:0).[6] A calibration curve should be prepared using a certified standard of margaric acid methyl ester.
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow
The overall workflow for the extraction and analysis of margaric acid from adipose tissue is depicted below.
Caption: Experimental workflow for margaric acid analysis.
Metabolic Pathway of Odd-Chain Fatty Acids
Margaric acid, as an odd-chain fatty acid, is metabolized via beta-oxidation to yield acetyl-CoA and a final three-carbon unit, propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle.[15]
Caption: Metabolic fate of margaric acid.
References
- 1. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 3. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Oleic acid concentration in bovine adipose tissues: impact on human health, sensory attributes, and genetic regulation [frontiersin.org]
- 6. projects.sare.org [projects.sare.org]
- 7. Lipid extraction by folch method | PPTX [slideshare.net]
- 8. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 9. youtube.com [youtube.com]
- 10. biochem.wustl.edu [biochem.wustl.edu]
- 11. tabaslab.com [tabaslab.com]
- 12. benchchem.com [benchchem.com]
- 13. gcms.cz [gcms.cz]
- 14. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 15. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
Application Note: Methyl Esterification of Margaric Acid for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Margaric acid, also known as heptadecanoic acid (C17:0), is a saturated fatty acid with 17 carbon atoms. Its accurate quantification is crucial in various research fields, including lipidomics, nutritional science, and clinical diagnostics, where it can serve as an internal standard or a biomarker. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC is challenging.[1][2]
To overcome these limitations, a derivatization step is employed to convert the fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[1][2] This application note provides detailed protocols for the methyl esterification of margaric acid for subsequent analysis by GC with Flame Ionization Detection (GC-FID).
Principle of Methyl Esterification
Methyl esterification involves the conversion of the carboxylic acid group of margaric acid into a methyl ester group. This reaction can be catalyzed by either acids or bases.
-
Acid-Catalyzed Esterification: In the presence of an acid catalyst such as Boron Trifluoride (BF3) in methanol or methanolic HCl, the carboxylic acid is protonated, making it more susceptible to nucleophilic attack by methanol. This leads to the formation of the methyl ester and water.[3][4] This method is effective for both free fatty acids and for the transesterification of fatty acids from glycerides.[4]
-
Base-Catalyzed Transesterification: A strong base like sodium methoxide or potassium hydroxide in methanol can be used to transesterify fatty acids from lipids like triglycerides. The base catalyzes the exchange of the glycerol backbone for a methyl group.[4][5] It's important to note that base-catalyzed methods do not esterify free fatty acids.[4][5]
For the analysis of isolated margaric acid, an acid-catalyzed approach is generally preferred.
Experimental Protocols
Two common and effective acid-catalyzed methods for the methyl esterification of margaric acid are presented below.
3.1. Method 1: Boron Trifluoride (BF3) - Methanol Method
This is a widely used and effective method for the preparation of FAMEs.[3][6]
3.1.1. Reagents and Materials
-
Margaric Acid Standard or extracted lipid sample containing margaric acid
-
BF3-Methanol reagent (12-14% w/v)
-
Methanol, anhydrous
-
Hexane or Heptane, GC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
3.1.2. Protocol
-
Sample Preparation: Accurately weigh approximately 1-10 mg of the margaric acid sample into a reaction vial.
-
Esterification: Add 2 mL of BF3-Methanol reagent to the vial.
-
Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes in a heating block or water bath.[3]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane (or heptane) and 1 mL of saturated NaCl solution to the vial.
-
Mixing: Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the organic phase.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the margaric acid methyl ester.
-
Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]
-
Analysis: The resulting hexane/heptane solution is ready for injection into the GC.
3.2. Method 2: Methanolic Hydrochloric Acid (HCl) Method
This method is a reliable alternative to the BF3-Methanol method.[7][8]
3.2.1. Reagents and Materials
-
Margaric Acid Standard or extracted lipid sample containing margaric acid
-
Methanolic HCl (e.g., 5% w/v, prepared by bubbling dry HCl gas into anhydrous methanol or by carefully adding acetyl chloride to cold anhydrous methanol)
-
Hexane or Heptane, GC grade
-
Water, deionized
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
3.2.2. Protocol
-
Sample Preparation: Weigh approximately 1-10 mg of the margaric acid sample into a reaction vial.
-
Esterification: Add 2 mL of 5% methanolic HCl to the vial.
-
Reaction: Tightly cap the vial and heat at 80°C for 1-2 hours.[8]
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 2 mL of hexane (or heptane) and 1 mL of water to the vial.
-
Mixing: Cap the vial and vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate.
-
Drying: Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate.
-
Analysis: The resulting solution is ready for GC analysis.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions for Methyl Esterification
| Parameter | Method 1: BF3-Methanol | Method 2: Methanolic HCl |
| Catalyst | Boron Trifluoride (BF3) | Hydrochloric Acid (HCl) |
| Reagent | 12-14% BF3 in Methanol | 5% HCl in Methanol |
| Sample Amount | 1-10 mg | 1-10 mg |
| Reagent Volume | 2 mL | 2 mL |
| Reaction Temperature | 60-100°C | 80°C |
| Reaction Time | 5-10 minutes | 1-2 hours |
| Extraction Solvent | Hexane or Heptane | Hexane or Heptane |
Table 2: Typical Gas Chromatography (GC-FID) Parameters for FAME Analysis
| Parameter | Recommended Conditions |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Fused silica capillary column (e.g., HP-INNOWax, DB-23, FAMEWAX)[9][10] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Carrier Gas | Helium or Hydrogen[11] |
| Flow Rate | 1 mL/min (constant flow)[9] |
| Injector Temperature | 250°C[9][10] |
| Detector Temperature | 250-280°C[9][10] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 or 100:1[10] |
| Oven Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 240°C, hold for 10 min |
Visualization of Experimental Workflow
Caption: Workflow for the methyl esterification of margaric acid for GC analysis.
Conclusion
The protocols described provide robust and reliable methods for the methyl esterification of margaric acid, enabling accurate and precise quantification by gas chromatography. The choice between the BF3-Methanol and methanolic HCl methods may depend on laboratory availability of reagents and specific sample matrices. Proper sample handling and adherence to the outlined GC parameters are essential for achieving high-quality chromatographic results.
References
- 1. s4science.at [s4science.at]
- 2. gcms.cz [gcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aocs.org [aocs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. internationaloliveoil.org [internationaloliveoil.org]
Application Note: Quantitative Analysis of C17:0 Fatty Acid by LC-MS/MS
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of heptadecanoic acid (C17:0), a saturated long-chain fatty acid. The protocol is designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide from sample preparation to data acquisition and analysis. The method utilizes electrospray ionization in negative mode for sensitive and specific detection of C17:0. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
Heptadecanoic acid (C17:0), also known as margaric acid, is an odd-chain saturated fatty acid. While present in lower concentrations in many biological systems compared to even-chain fatty acids, its levels have been associated with various physiological and pathological processes, making its accurate quantification crucial in biomedical and pharmaceutical research.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for determining the concentrations of fatty acids like C17:0 in complex biological matrices.[1] This application note provides a comprehensive protocol for the extraction, separation, and quantification of C17:0 using LC-MS/MS.
Experimental
Materials and Reagents
-
Heptadecanoic acid (C17:0) standard (Sigma-Aldrich)
-
Internal Standard (IS): Heptadecanoic acid-d3 (C17:0-d3) or other suitable stable isotope-labeled fatty acid
-
LC-MS grade methanol, acetonitrile, isopropanol, and water (Fisher Chemical)
-
Formic acid and ammonium formate (Fluka Sigma-Aldrich)
-
Chloroform and hexane (Sigma-Aldrich)
Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: Collect 200 µL of plasma or serum into a clean glass tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL C17:0-d3 in methanol) to each sample, vortex briefly.
-
Protein Precipitation & Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 methanol:water). Vortex and transfer to an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is suitable for separation.[3]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium formate.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the fatty acids, followed by a re-equilibration step. For example: 0-2 min at 40% B, 2-10 min from 40% to 95% B, 10-12 min hold at 95% B, 12.1-15 min at 40% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
C17:0: The precursor ion for C17:0 in negative ESI mode is the deprotonated molecule [M-H]⁻, which has a mass-to-charge ratio (m/z) of 269.3.[3][4] For quantification, a pseudo-MRM transition can be used where the precursor and product ion are the same (269.3 → 269.3), a common practice for saturated fatty acids that do not fragment readily under typical collision-induced dissociation (CID) conditions.[3]
-
Internal Standard (C17:0-d3): The precursor ion is m/z 272.3, and the corresponding pseudo-MRM transition is 272.3 → 272.3.
-
-
Source Parameters:
-
Spray Voltage: -4500 V
-
Source Temperature: 250°C
-
Nebulizer Gas (Gas 1): 40 psi
-
Heater Gas (Gas 2): 20 psi
-
Curtain Gas: 20 psi
-
Collision Gas (CAD): Nitrogen, medium setting.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of long-chain fatty acids, including C17:0. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | C17:0 |
| Linearity Range (µM) | 0.05 - 20 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µM) | 0.005 |
| Limit of Quantification (LOQ) (µM) | 0.01 |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
Data is compiled and representative of typical performance for long-chain fatty acids based on cited literature.[3][5]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of C17:0.
Caption: Experimental workflow for C17:0 fatty acid analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of heptadecanoic acid (C17:0) in biological samples. The protocol is straightforward, employing a common liquid-liquid extraction for sample preparation and standard reverse-phase chromatography coupled with tandem mass spectrometry. This method is well-suited for various research and development applications where accurate measurement of C17:0 is required.
References
Application of Margaric Acid in Lipidomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margaric acid, also known as heptadecanoic acid (C17:0), is a saturated odd-chain fatty acid. Historically, odd-chain fatty acids were considered of little physiological significance and were primarily utilized as internal standards in laboratory analyses due to their low abundance in most biological systems.[1] However, emerging research has shed light on their physiological relevance and their roles as biomarkers for dietary intake and disease risk.[2][3] This document provides detailed application notes and protocols for the use of margaric acid in lipidomics studies, focusing on its critical role as an internal standard for fatty acid quantification and its growing importance in metabolic research.
Margaric acid is naturally found in trace amounts in sources like milk and dairy products.[1][4] Its metabolism differs from that of even-chain fatty acids, yielding propionyl-CoA, which can enter the citric acid cycle.[1] This unique metabolic fate and its relatively low endogenous concentration make it an ideal internal standard for quantifying other fatty acids in complex biological samples.
Application as an Internal Standard
In lipidomics, accurate quantification of fatty acids is crucial for understanding metabolic changes associated with physiological or pathological states. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose. However, these methods are susceptible to variations during sample preparation and analysis. The use of an internal standard (IS) is essential to correct for these variations and ensure accurate and precise quantification.[5][6]
Margaric acid is an excellent internal standard for fatty acid analysis because it behaves similarly to other fatty acids during extraction and derivatization but can be chromatographically separated and independently quantified.[7] For even greater accuracy, deuterated forms of margaric acid, such as heptadecanoic acid-d3 (C17:0-d3), are often employed.[8][9]
Key Advantages of Margaric Acid as an Internal Standard:
-
Low Natural Abundance: Its low concentration in many biological samples minimizes interference with the measurement of endogenous fatty acids.[1]
-
Chemical Similarity: As a saturated fatty acid, it shares similar chemical properties with other saturated and unsaturated fatty acids, ensuring comparable extraction and derivatization efficiency.
-
Chromatographic Resolution: It is readily separated from adjacent even-chain fatty acids (palmitic acid, C16:0, and stearic acid, C18:0) in typical GC and LC methods.
Experimental Protocols
The following are generalized protocols for the quantification of fatty acids in biological samples using margaric acid as an internal standard. These protocols may require optimization based on the specific sample matrix and analytical instrumentation.
Protocol 1: Total Fatty Acid Analysis in Plasma by GC-MS
This protocol describes the extraction and derivatization of total fatty acids from plasma to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Materials and Reagents:
-
Plasma samples
-
Margaric acid (C17:0) internal standard solution (e.g., 1 mg/mL in methanol)
-
Chloroform:Methanol (2:1, v/v)
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC-grade solvents
2. Sample Preparation and Lipid Extraction (Modified Folch Method):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of margaric acid internal standard (e.g., 10 µL of 1 mg/mL solution).
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Add 1 mL of 0.5 M sodium methoxide in methanol.[11]
-
Cap the tube tightly and heat at 60°C for 15 minutes.[11]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution, and vortex for 1 minute.[11]
-
Centrifuge at 2000 rpm for 5 minutes.[11]
-
Transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the clear extract to a GC vial for analysis.
4. GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column[11]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature 100°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.[11]
-
MS System: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
5. Quantification: Quantification is achieved by comparing the peak area of each identified fatty acid methyl ester to the peak area of the margaric acid methyl ester internal standard.[11] A calibration curve can be prepared using a mixture of known fatty acid standards and a fixed concentration of the internal standard.
Protocol 2: Free Fatty Acid Analysis in Cells by GC-MS with Pentafluorobenzyl Bromide (PFBBr) Derivatization
This protocol is optimized for the sensitive detection of free fatty acids.
1. Materials and Reagents:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Deuterated margaric acid (C17:0-d3) internal standard solution (e.g., 0.25 ng/µL in ethanol)[9]
-
Methanol
-
1 N HCl
-
Isooctane
-
1% Diisopropylethylamine in acetonitrile
2. Sample Preparation and Extraction:
-
Harvest approximately 0.5 x 10^6 cells and wash with PBS.
-
Resuspend the cell pellet in 250 µL of PBS.
-
Add 100 µL of the deuterated internal standard solution.[5]
-
Initiate extraction by adding 500 µL of methanol and 25 µL of 1 N HCl.[5]
-
Add 1.5 mL of isooctane and vortex vigorously for 30 seconds.[5]
-
Centrifuge at 3000 rpm for 2 minutes to separate the phases.[5]
-
Transfer the upper isooctane layer to a clean glass tube. Repeat the extraction with another 1.5 mL of isooctane and pool the upper layers.
3. PFBBr Derivatization:
-
Evaporate the pooled isooctane extracts to dryness under a gentle stream of argon or nitrogen.[5][12]
-
Add 25 µL of 1% diisopropylethylamine in acetonitrile and 25 µL of 1% PFB bromide in acetonitrile.[5][12]
-
Evaporate the solvent under a gentle stream of argon.
-
Reconstitute the residue in 50 µL of isooctane for GC-MS analysis.[5][12]
4. GC-MS Analysis (Negative Chemical Ionization):
-
GC System: As in Protocol 1
-
Column: HP-5MS or similar non-polar capillary column
-
MS System: Capable of Negative Chemical Ionization (NCI)
-
Analysis: The analysis is performed in NCI mode, which provides high sensitivity for the electron-capturing PFB derivatives.
Data Presentation
The use of margaric acid as an internal standard allows for the generation of robust quantitative data. The results are typically presented as concentrations (e.g., µg/mL or µM) or as a percentage of total fatty acids.
| Fatty Acid | Retention Time (min) | Peak Area (Analyte) | Peak Area (IS - C17:0) | Concentration (% of Total Fatty Acids) |
| Myristic Acid (C14:0) | 15.21 | 2.56E+06 | 5.00E+07 | 1.2 |
| Palmitic Acid (C16:0) | 16.95 | 8.50E+07 | 5.00E+07 | 39.5 |
| Margaric Acid (C17:0) | 17.89 | 5.00E+07 | 5.00E+07 | N/A |
| Stearic Acid (C18:0) | 18.75 | 2.21E+07 | 5.00E+07 | 10.3 |
| Oleic Acid (C18:1) | 18.98 | 9.87E+07 | 5.00E+07 | 45.9 |
| Linoleic Acid (C18:2) | 19.21 | 3.25E+06 | 5.00E+07 | 1.5 |
| Table 1: Example quantitative data from a GC-MS analysis of FAMEs in a biological sample using margaric acid as an internal standard. The concentration is calculated based on the ratio of the analyte peak area to the internal standard peak area, corrected for response factors if necessary. |
| Analyte | Limit of Detection (LOD) | Lower Limit of Quantification (LLOQ) |
| Palmitic Acid (C16:0) | 0.5 pg | 1.5 pg |
| Stearic Acid (C18:0) | 0.6 pg | 2.0 pg |
| Oleic Acid (C18:1) | 0.4 pg | 1.2 pg |
| Margaric Acid (C17:0) | 0.3 pg | 1.0 pg |
| Table 2: Typical limits of detection and quantification for selected fatty acids using a sensitive GC-MS method with PFBBr derivatization and margaric acid as an internal standard. Data is illustrative and based on typical performance.[5][13] |
Visualizations
Experimental Workflow
Caption: Workflow for fatty acid quantification using margaric acid.
Simplified Metabolic Pathway of Odd-Chain Fatty Acids
Caption: Metabolism of margaric acid to intermediates of the TCA cycle.
Conclusion
Margaric acid is an indispensable tool in modern lipidomics. Its application as an internal standard provides the reliability and accuracy required for the quantitative analysis of fatty acids in complex biological matrices. The detailed protocols and data herein serve as a valuable resource for researchers in lipid analysis. Furthermore, the growing understanding of the biological roles of odd-chain fatty acids underscores the importance of accurately measuring these compounds, not just as standards, but as analytes of interest in health and disease research.
References
- 1. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Margaric acid - Wikipedia [en.wikipedia.org]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. lipidmaps.org [lipidmaps.org]
Heptadecanoic acid as a biomarker for dairy fat intake studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is increasingly utilized as an objective biomarker for dairy fat intake in nutritional and epidemiological studies.[1][2] Unlike even-chain fatty acids, which are abundant in various foods and can be endogenously synthesized, heptadecanoic acid is primarily derived from the consumption of ruminant fats, such as those found in milk, butter, and cheese. This makes it a valuable tool for assessing dietary habits and their correlation with health and disease, particularly in the context of metabolic disorders and cardiovascular health.[3] These application notes provide detailed protocols for the quantification of heptadecanoic acid in biological samples and summarize key data from relevant studies.
Data Presentation
The concentration of heptadecanoic acid in plasma or adipose tissue is positively correlated with dairy fat consumption. Below is a summary of quantitative data from a study investigating the association between dairy fat intake and plasma fatty acid levels in children.
| Parameter | Value | Reference |
| Median Dairy Fat Intake | 10.6 g/day | [4] |
| Range of Dairy Fat Intake | 0.0 - 44.5 g/day | [4] |
| Plasma Heptadecanoic Acid (C17:0) | Levels are positively correlated with dairy fat intake. Specific concentration ranges vary between studies and populations. | [5][6] |
| Correlation with Liver Fat | Plasma C15:0 and iso-C17:0 were found to be inverse predictors of liver MRI-PDFF (a measure of liver fat). | [4][7] |
Experimental Protocols
The accurate quantification of heptadecanoic acid in biological samples, most commonly plasma, is crucial for its use as a biomarker. Gas chromatography (GC) coupled with either a flame ionization detector (FID) or mass spectrometry (MS) is the gold standard for fatty acid analysis.
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation from Plasma
This protocol describes the conversion of fatty acids in plasma to their corresponding methyl esters (FAMEs), which are more volatile and suitable for GC analysis.
Materials:
-
Plasma sample
-
Internal Standard (e.g., deuterated heptadecanoic acid, C17:0-d3)[8]
-
Methanol
-
Methylene chloride (or chloroform)
-
Acetyl chloride[9]
-
Potassium carbonate (K₂CO₃) solution (e.g., 7%)[9]
-
Hexane (or heptane)[9]
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Water bath or heating block
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
Lipid Extraction and Transesterification:
-
Add 1 mL of a methanol/methylene chloride mixture (3:1, v/v) to the plasma sample.[9]
-
Add 200 µL of acetyl chloride. Caution: This reaction is exothermic and should be performed in a fume hood.[9]
-
Cap the vial tightly and vortex briefly.
-
Incubate the mixture in a water bath at 75°C for 1 hour to allow for simultaneous extraction and transesterification.[9]
-
-
FAME Extraction:
-
Sample Concentration:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen gas until the desired final volume (e.g., 50-100 µL) is reached.
-
-
GC Analysis:
-
Transfer the concentrated FAME sample to a GC vial with an insert for analysis.
-
Protocol 2: Gas Chromatography (GC) Analysis of FAMEs
This protocol outlines the typical parameters for GC-FID or GC-MS analysis of FAMEs.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for FAME analysis (e.g., SP-2560, 100 m x 0.25 mm x 0.2 µm)[9]
GC Conditions (Example):
| Parameter | Setting |
| Injector Temperature | 250°C |
| Split Ratio | 10:1 to 50:1 (depending on concentration) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60°C, hold for 1 minRamp 1: 25°C/min to 160°CRamp 2: 2°C/min to 240°C, hold for 10 min |
| Detector Temperature (FID) | 300°C |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| MS Scan Range | m/z 50-500 |
Data Analysis:
-
Identify the heptadecanoic acid methyl ester (C17:0-ME) peak based on its retention time compared to a known standard.
-
Quantify the amount of C17:0 by comparing its peak area to the peak area of the internal standard.
Visualizations
Experimental Workflow
References
- 1. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso‐heptadecanoic Acid Are Inversely Associated With Liver Fat in Children [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso-heptadecanoic Acid Are Inversely Associated With Liver Fat in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Plasma fatty acids analysis [protocols.io]
Application Notes and Protocols for Cell Culture Experiments Using Margaric Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margaric acid, also known as heptadecanoic acid (C17:0), is an odd-chain saturated fatty acid found in trace amounts in dairy products and some fish.[1] Traditionally used as an internal standard in lipid analysis due to its low endogenous abundance, recent studies have highlighted its potential biological activities, including anti-cancer properties.[2][3][4] Emerging evidence suggests that margaric acid can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and enhance the efficacy of chemotherapeutic agents.[5][6] These findings have spurred interest in utilizing margaric acid as a supplementary agent in cell culture experiments to investigate its mechanisms of action and potential as a therapeutic agent.
These application notes provide a comprehensive overview of the effects of margaric acid supplementation in cell culture, particularly in the context of cancer research. Detailed protocols for key experiments are provided to facilitate the replication and further exploration of its biological effects.
Data Presentation: Quantitative Effects of Margaric Acid
The following tables summarize the quantitative data from studies investigating the effects of margaric acid on various cancer cell lines.
Table 1: Cytotoxic Effects of Margaric Acid (C17:0) on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time | Reference |
| Panc-1 | Pancreatic Cancer | MTT | Stronger than other tested fatty acids* | Not specified | [6] |
| MIA PaCa-2 | Pancreatic Cancer | MTT | 77.47 ± 2.10 | Not specified | [6] |
| GR-MIA PaCa-2 (Gemcitabine-Resistant) | Pancreatic Cancer | MTT | 71.45 ± 6.37 | Not specified | [6] |
| PC-9 | Non-Small-Cell Lung Cancer | MTT | Dose-dependent inhibition | Not specified | [7] |
| PC-9/GR (Gefitinib-Resistant) | Non-Small-Cell Lung Cancer | MTT | Dose-dependent inhibition | Not specified | [7] |
*Margaric acid (HDNA) exerted stronger cytotoxic effects than pentadecanoic acid, palmitic acid (16:0), stearic acid (18:0), oleic acid (18:1), and linoleic acid (18:2).[6]
Table 2: Effects of Margaric Acid (C17:0) on Cellular Processes
| Cell Line | Process Affected | Observation | Reference |
| PC-9 and PC-9/GR | Proliferation | Significantly inhibited | [5][7] |
| PC-9 and PC-9/GR | Migration | Significantly inhibited | [5][7] |
| PC-9 and PC-9/GR | Apoptosis | Promoted | [5][7] |
| Panc-1 and MIA PaCa-2 | Colony Formation | Reduced | [6] |
| Panc-1 and MIA PaCa-2 | Apoptosis | Induced in a dose-dependent manner | [6] |
Experimental Protocols
Protocol 1: Preparation of Margaric Acid Stock Solution for Cell Culture
Objective: To prepare a sterile, usable stock solution of margaric acid for supplementation in cell culture media. Fatty acids are poorly soluble in aqueous media and require a carrier, such as bovine serum albumin (BSA), for effective delivery to cells.[8][9]
Materials:
-
Margaric acid (Heptadecanoic acid) powder
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (serum-free)
-
Sterile conical tubes (50 mL)
-
Water bath or incubator at 37°C
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a 100 mM Margaric Acid Stock in Ethanol:
-
Weigh an appropriate amount of margaric acid powder in a sterile microcentrifuge tube.
-
Add the required volume of absolute ethanol to achieve a 100 mM concentration.
-
Vortex thoroughly until the margaric acid is completely dissolved. This is your primary stock solution.
-
-
Prepare a 10% (w/v) BSA Solution:
-
In a sterile 50 mL conical tube, dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a final concentration of 10% (e.g., 1 g of BSA in 10 mL of PBS).
-
Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming.
-
Warm the solution to 37°C to aid dissolution.[8]
-
Sterilize the BSA solution by passing it through a 0.22 µm syringe filter.
-
-
Complex Margaric Acid with BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the 100 mM margaric acid-ethanol stock solution to the warm BSA solution while gently swirling. The final molar ratio of BSA to fatty acid should be between 1:3 and 1:6 to ensure proper complexing. For example, to make a 5 mM margaric acid-BSA complex, add 50 µL of the 100 mM margaric acid stock to 950 µL of the 10% BSA solution.
-
Incubate the mixture in a shaking water bath at 37°C for at least 30 minutes to 1 hour to allow for complex formation.[9]
-
The final stock solution of margaric acid-BSA complex can be stored at -20°C in small aliquots.
-
-
Treating Cells:
-
Thaw an aliquot of the margaric acid-BSA stock solution.
-
Dilute the stock solution to the desired final concentration in your complete cell culture medium.
-
As a control, treat cells with the same concentration of BSA-ethanol solution without the margaric acid.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of margaric acid on cultured cells.
Materials:
-
Cells of interest (e.g., PC-9, Panc-1)
-
Complete cell culture medium
-
Margaric acid-BSA stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment with Margaric Acid:
-
Prepare serial dilutions of the margaric acid-BSA stock solution in complete medium to achieve the desired final concentrations (e.g., 10, 25, 50, 75, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of margaric acid.
-
Include a vehicle control (medium with BSA-ethanol) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the margaric acid concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by margaric acid.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Margaric acid-BSA stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of margaric acid (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both the floating and attached cells. For attached cells, use a gentle trypsinization method.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Signaling Pathways and Visualizations
Margaric acid has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Studies have indicated that margaric acid can suppress the activation of this pathway in non-small-cell lung cancer cells.[3][5][7]
Caption: Margaric acid inhibits the PI3K/Akt pathway, leading to reduced proliferation and induced apoptosis.
Hippo Signaling Pathway
The Hippo signaling pathway plays a critical role in controlling organ size and suppressing tumor growth by regulating cell proliferation and apoptosis. In some cancers, this pathway is inactivated, leading to uncontrolled cell growth. Research has shown that margaric acid can inhibit the Hippo pathway in pancreatic cancer cells, leading to apoptosis.[6]
References
- 1. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes: Stable Isotope Labeling of Margaric Acid for Metabolic Tracing
References
- 1. Margaric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Margaric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. youtube.com [youtube.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. metsol.com [metsol.com]
- 21. lipidmaps.org [lipidmaps.org]
- 22. ukisotope.com [ukisotope.com]
- 23. researchgate.net [researchgate.net]
- 24. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 26. shimadzu.com [shimadzu.com]
- 27. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 2.11. Lipidomic analysis using liquid chromatography‐mass spectrometry (LC‐MS) [bio-protocol.org]
- 29. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Gas Chromatography (GC) Analysis of Margaric Acid
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the gas chromatographic analysis of fatty acids, with a specific focus on improving the peak resolution of margaric acid (C17:0). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of margaric acid?
A1: Derivatization is a critical step in preparing margaric acid and other free fatty acids for gas chromatography.[1] Free fatty acids are highly polar compounds that can form hydrogen bonds, leading to poor peak shape (tailing) and potential adsorption issues within the GC system.[1][2] Converting them into fatty acid methyl esters (FAMEs) increases their volatility and reduces their polarity, making them more suitable for GC analysis.[3][4][5] This process improves peak symmetry and allows for more accurate and reproducible quantification.[6]
Q2: What is the most common derivatization method for margaric acid?
A2: The most common method for preparing FAMEs from fatty acids is esterification.[7] A widely used and effective reagent for this is boron trifluoride (BF₃) in methanol.[2] This reagent catalyzes the esterification of the carboxylic acid group to a methyl ester. Other methods, such as silylation using reagents like BSTFA, can also be employed.[2][8]
Q3: How do I select the appropriate GC column for margaric acid analysis?
A3: The choice of GC column is crucial for achieving good resolution. For the analysis of FAMEs, including methyl margarate, polar stationary phases are highly recommended.[7][9] Non-polar columns separate compounds primarily by their boiling points, which can lead to co-elution of FAMEs with different structures but similar boiling points.[10]
-
Highly Polar Columns: Cyanopropyl silicone columns (e.g., HP-88, CP-Sil 88, SP-2560) are considered the gold standard for complex FAME separations, including resolving cis/trans isomers.[9][10][11]
-
Mid- to High-Polarity Columns: Polyethylene glycol (PEG) columns, often referred to as "wax" columns (e.g., DB-WAX, HP-INNOWax), are also excellent for general FAME analysis, providing good separation based on carbon number and degree of unsaturation.[9][11]
Q4: What are the ideal column dimensions for good peak resolution?
A4: Longer columns with a smaller internal diameter (ID) and thinner stationary phase film provide higher efficiency and better resolution.[12][13]
-
Length: 60 m or 100 m columns are often preferred for complex fatty acid mixtures.[14]
-
Internal Diameter (ID): A 0.25 mm ID is a good compromise between efficiency and sample capacity.
-
Film Thickness: A thinner film (e.g., 0.20 - 0.25 µm) is generally suitable for volatile compounds like FAMEs and helps in obtaining sharp peaks.[10]
Troubleshooting Guide: Improving Margaric Acid Peak Resolution
This guide addresses common issues that can lead to poor peak resolution for margaric acid (as methyl this compound) in your GC analysis.
Issue 1: Broad or Tailing Margaric Acid Peak
Question: My margaric acid peak is broad and asymmetrical (tailing). What could be the cause and how can I fix it?
Answer: Peak broadening and tailing are common problems in GC analysis of fatty acids.[7][15] The primary causes are often related to interactions within the GC system or issues with the column itself.
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. Incomplete conversion to FAMEs leaves polar free fatty acids that can interact with the system.[2] |
| Active Sites in the Injector | The injector liner can have active sites (exposed silanols) that interact with polar analytes. Use a deactivated liner and regularly clean or replace it.[7][16] |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape. Trim the first 10-30 cm of the column.[17] |
| Low Carrier Gas Flow Rate | A flow rate that is too low can lead to increased peak broadening due to diffusion. Optimize the flow rate for your column dimensions.[18] |
| Column Degradation | Over time, the stationary phase of the column can degrade, especially if exposed to oxygen at high temperatures. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[17][18] |
Issue 2: Co-elution of Margaric Acid with Another Peak
Question: The margaric acid peak is not fully resolved from an adjacent peak. How can I improve the separation?
Answer: Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[19][20] Improving resolution requires optimizing the chromatographic conditions to enhance the separation between the analytes.
| Parameter to Adjust | Recommended Action |
| Oven Temperature Program | Lowering the initial oven temperature or reducing the temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often improving separation.[12][21] A slower ramp rate (e.g., 1-5°C/min) is often beneficial for resolving closely eluting FAMEs.[14] |
| Carrier Gas Flow Rate | Ensure the carrier gas flow rate is set to the optimal linear velocity for your column's internal diameter to maximize efficiency.[18] |
| Stationary Phase Selection | If using a non-polar or low-polarity column, switch to a highly polar cyanopropyl or PEG-type column, which provides better selectivity for FAMEs.[9][10] |
| Column Length | If resolution is still insufficient, using a longer column (e.g., increasing from 30 m to 60 m or 100 m) will increase the number of theoretical plates and improve separation.[12][14] |
Experimental Protocols
Protocol 1: Derivatization of Margaric Acid to its Fatty Acid Methyl Ester (FAME)
This protocol describes a common method for the esterification of fatty acids using BF₃-Methanol.
Materials:
-
Sample containing margaric acid
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
Procedure:
-
Weigh approximately 1-25 mg of the lipid sample into a reaction vial.
-
Add 2 mL of BF₃-Methanol reagent to the vial.[1]
-
Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[7]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.[7]
-
Shake the vial vigorously for at least one minute to extract the FAMEs into the hexane layer.[1]
-
Allow the layers to separate. Centrifugation at a low speed can aid in this separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC injection.
Protocol 2: General Gas Chromatography (GC) Method for FAME Analysis
This protocol provides a starting point for the GC analysis of FAMEs, including methyl this compound. Parameters may need to be optimized for your specific instrument and column.
| GC Parameter | Typical Setting |
| Column | Highly polar cyanopropyl or PEG column (e.g., HP-88, DB-23, FAMEWAX) |
| Dimensions: 60 m x 0.25 mm ID, 0.20 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C[9] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 to 100:1 (can be adjusted based on concentration)[9] |
| Oven Temperature Program | Initial Temp: 100-140°C, hold for 1-5 min |
| Ramp: 3-5°C/min to 240°C | |
| Final Hold: 5-10 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260-280 °C[9] |
Visualizations
Caption: Workflow for the analysis of margaric acid by gas chromatography.
Caption: Troubleshooting workflow for poor margaric acid peak resolution.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. aquaculture.ugent.be [aquaculture.ugent.be]
- 4. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 5. sandia.gov [sandia.gov]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice | MDPI [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 16. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 17. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 18. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in C17:0 Quantification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of heptadecanoic acid (C17:0) by LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect C17:0 quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as C17:0, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, food). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1] For fatty acids like C17:0, which can have low ionization efficiency, matrix effects are a significant challenge.
Q2: I'm observing poor peak shape (tailing, fronting, or splitting) for my C17:0 analyte. What are the common causes and solutions?
A2: Poor peak shape can arise from several factors. Here are some common causes and troubleshooting steps:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Dilute the sample and re-inject.
-
Column Contamination: Buildup of matrix components on the column can cause peak tailing and splitting. Flush the column with a strong solvent or, if necessary, replace it. Using a guard column can help protect your analytical column.[2]
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. The sample should be dissolved in a solvent similar in composition to the mobile phase.[2]
-
Secondary Interactions: Interactions between C17:0 and active sites on the column packing material can lead to peak tailing. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
Q3: My C17:0 signal intensity is low and inconsistent across different samples. How can I troubleshoot this?
A3: Low and variable signal intensity is often a sign of significant matrix effects, specifically ion suppression. Here’s a logical approach to troubleshooting this issue:
-
Evaluate Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[3] If you are using a simple protein precipitation method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as C17:0-d3, is the gold standard for correcting matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[4][5]
-
Optimize Chromatographic Separation: Adjusting the LC gradient to better separate C17:0 from interfering matrix components can significantly reduce ion suppression.
-
Check MS Source Conditions: Ensure that the ion source parameters (e.g., temperature, gas flows, and spray voltage) are optimized for C17:0. A dirty ion source can also lead to poor sensitivity and should be cleaned regularly.
Q4: How can I quantitatively assess the matrix effect for my C17:0 analysis?
A4: The post-extraction spike method is a common way to quantify matrix effects. This involves comparing the peak area of C17:0 in a standard solution to its peak area in a blank matrix extract that has been spiked with the same concentration of C17:0 after the extraction process.
The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q5: What is the best internal standard to use for C17:0 quantification?
A5: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. For C17:0, a deuterated form like heptadecanoic acid-d3 (C17:0-d3) is an excellent choice.[4] This type of internal standard co-elutes with the analyte and is affected by matrix components in the same way, providing the most accurate correction for variations in sample preparation and ionization efficiency.
Experimental Protocols & Data
Protocol 1: Evaluation of Matrix Effects Using the Post-Extraction Spike Method
This protocol outlines a general procedure to quantify the matrix effect for C17:0 in human plasma.
Materials:
-
Blank human plasma from at least six different sources
-
C17:0 analytical standard
-
C17:0-d3 internal standard
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Prepare a C17:0 stock solution in methanol.
-
Prepare a C17:0-d3 internal standard (IS) working solution in methanol.
-
Sample Set A (Neat Solution): Spike the IS working solution and C17:0 standard into the reconstitution solvent.
-
Sample Set B (Blank Matrix Extract): Process a pooled blank plasma sample through your entire sample preparation workflow (e.g., protein precipitation).
-
Sample Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the IS and C17:0 standard to the same final concentration as in Set A.
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect using the formula provided in FAQ 4.
Protocol 2: Sample Preparation of Plasma for C17:0 Analysis using Protein Precipitation
This is a simple and fast sample preparation method.
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 5 µL of the C17:0-d3 internal standard solution.
-
Add 295 µL of acetonitrile containing 1% formic acid to precipitate the proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for fatty acid analysis in biological matrices. Note that specific values for C17:0 will depend on the exact methodology and matrix.
Table 1: Comparison of Sample Preparation Methods for Fatty Acid Analysis
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 120 | Fast, simple, and inexpensive. | Prone to significant matrix effects due to residual phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | 85 - 115 | Provides cleaner extracts than PPT and is relatively low-cost. | Can be labor-intensive and may have lower recovery for more polar analytes.[7] |
| Solid-Phase Extraction (SPE) | > 90 | 95 - 105 | Delivers the cleanest extracts with high analyte recovery and concentration. | More expensive and requires method development.[7] |
Table 2: Example Validation Parameters for a Fatty Acid LC-MS/MS Method in Human Plasma
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Observed Results (Example) |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | No significant matrix effect observed with SIL-IS. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | 0.1 - 1 ng/mL |
Visualizations
Workflow for Overcoming Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects.
Principle of Stable Isotope Dilution (SID)
Caption: Workflow of Stable Isotope Dilution (SID) for accurate quantification.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. benchchem.com [benchchem.com]
Low recovery of margaric acid during lipid extraction
Welcome to the technical support center for lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during lipid extraction and analysis.
Troubleshooting Guide: Low Recovery of Margaric Acid (C17:0)
Low recovery of margaric acid (heptadecanoic acid, C17:0), a common internal standard, can significantly impact the accuracy of fatty acid quantification. This guide provides a systematic approach to diagnosing and resolving this issue.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Detailed Explanation |
| Incomplete Extraction | Optimize the extraction protocol. Consider switching from a Bligh-Dyer to a Folch method for samples with high lipid content. Increase the solvent-to-sample ratio. | The Bligh-Dyer method may underestimate lipid content in samples with over 2% lipids, potentially by up to 50% in very high-lipid samples[1]. The Folch method, which uses a higher solvent-to-sample ratio (20:1 vs. 3:1 in Bligh-Dyer), is often more effective for such samples[1][2]. For human plasma, a 1:20 sample-to-solvent ratio has been shown to yield higher peak areas for various lipid species. |
| Suboptimal Solvent Choice | For non-polar lipids, a less polar solvent system like hexane-isopropanol might be more effective. For a broad range of lipids, the Folch method (chloroform:methanol) is generally most effective[2]. | The polarity of the extraction solvent is critical. While chloroform:methanol mixtures are excellent for a wide range of lipids, non-polar lipids may be more efficiently extracted with less polar solvents. However, be aware that hexane-based extractions might yield lower overall lipid recovery compared to chloroform-based methods[3]. |
| Matrix Effects | Perform a matrix effect study by comparing the response of margaric acid in a pure solvent to its response in an extract of a blank matrix sample. If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or using a matrix-matched calibration curve. | The sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification[4][5][6][7]. This is a common issue in complex biological samples like plasma. |
| Degradation of Margaric Acid | Ensure proper sample storage and handling. Store samples at -80°C and minimize freeze-thaw cycles. Add antioxidants like BHT (butylated hydroxytoluene) to the extraction solvent to prevent oxidation. | Fatty acids, particularly polyunsaturated ones, are susceptible to degradation through oxidation. While saturated fatty acids like margaric acid are more stable, degradation can still occur with improper storage or handling[8]. |
| Incorrect Spiking of Internal Standard | Add the internal standard at the very beginning of the sample preparation process, before any extraction steps. Ensure the internal standard is fully dissolved and homogenously mixed with the sample. | To accurately account for losses during sample preparation, the internal standard must be subjected to the exact same conditions as the analyte of interest. Adding it at a later stage will not account for losses in the initial steps[9][10]. |
| Natural Occurrence of Margaric Acid | Analyze a blank sample (without added internal standard) to check for the presence of endogenous margaric acid. If present, an alternative odd-chain fatty acid (e.g., C15:0 or C19:0) or a stable isotope-labeled internal standard should be used. | Margaric acid can occur naturally in trace amounts in certain samples, such as ruminant fat and milk[11]. This endogenous presence will interfere with its use as an internal standard and lead to inaccurate quantification[3][12][13]. |
| Issues with Derivatization | Ensure complete derivatization of margaric acid to its fatty acid methyl ester (FAME) before GC analysis. Optimize the derivatization conditions (reagent, temperature, time). | For gas chromatography analysis, fatty acids must be converted to a more volatile form, typically FAMEs. Incomplete derivatization will result in a lower detected amount of the fatty acid[14]. |
Frequently Asked Questions (FAQs)
Q1: My margaric acid recovery is consistently low, even after optimizing my extraction protocol. What else could be the problem?
A1: If you have ruled out issues with your extraction method, consider the following:
-
Matrix Effects: Complex biological samples can interfere with the analysis. We recommend performing a matrix effect study as outlined in the troubleshooting guide.
-
Degradation: Ensure your samples are stored correctly and that you are using antioxidants in your extraction solvent.
-
Endogenous Margaric Acid: Your sample might naturally contain margaric acid. Analyze a blank sample to confirm this. If it does, you will need to use a different internal standard.
Q2: I am using the Bligh-Dyer method and getting low recovery. Should I switch to the Folch method?
A2: For samples with a lipid content greater than 2%, the Bligh-Dyer method can significantly underestimate the total lipid content[1]. The Folch method, with its higher solvent-to-sample ratio, is generally more robust for a wider range of lipid concentrations[2]. We recommend trying the Folch method, especially for lipid-rich samples.
Q3: When should I add my margaric acid internal standard?
A3: The internal standard should be added at the earliest possible stage of your sample preparation, ideally to the initial solvent mixture before it is added to your sample[9][15]. This ensures that the internal standard experiences the same potential for loss as your target analytes throughout the entire procedure.
Q4: Can the type of tissue I am using affect the recovery of margaric acid?
A4: Yes, the sample matrix plays a significant role in extraction efficiency[4][5][6][7]. Different tissues have varying lipid compositions and non-lipid components that can interact with your analyte and the extraction solvents. It is crucial to validate your extraction method for each new matrix you are working with.
Q5: I see a peak for margaric acid in my blank samples. What does this mean?
A5: The presence of margaric acid in your blank sample indicates that it is naturally present in your sample matrix[12][13]. In this case, margaric acid cannot be used as an internal standard for accurate quantification. You should select an alternative odd-chain fatty acid that is not naturally present in your sample, or preferably, use a stable isotope-labeled internal standard corresponding to one of your target analytes.
Experimental Protocols
Protocol 1: Modified Folch Lipid Extraction
This protocol is suitable for a wide range of biological samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard stock solution (e.g., margaric acid in chloroform:methanol 2:1)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
Procedure:
-
To a glass centrifuge tube, add a known amount of your internal standard stock solution.
-
Add your sample to the tube. For a 1g sample, use a 50 mL tube.
-
Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. For a 1g sample, this would be 20 mL.
-
Vortex the mixture vigorously for 2 minutes to ensure complete homogenization.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of solvent).
-
Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for your downstream analysis.
Protocol 2: Bligh-Dyer Lipid Extraction
This protocol is a rapid method suitable for samples with high water content.
Materials:
-
Chloroform
-
Methanol
-
Distilled water
-
Internal standard stock solution (e.g., margaric acid in chloroform:methanol 1:2)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
Procedure:
-
For a sample containing 1 mL of water (e.g., 1 mL of cell suspension or tissue homogenate), add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol containing your internal standard.
-
Vortex the mixture vigorously for 10-15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of distilled water and vortex for another minute.
-
Centrifuge the mixture to separate the phases.
-
The lower chloroform phase contains the lipids. Carefully remove the upper aqueous phase and collect the lower phase using a glass Pasteur pipette.
-
The solvent can be evaporated to yield the lipid extract.
Visualizations
References
- 1. vliz.be [vliz.be]
- 2. mdpi.com [mdpi.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Margaric acid - Wikipedia [en.wikipedia.org]
- 12. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
- 15. tabaslab.com [tabaslab.com]
Technical Support Center: Heptadecanoic Acid Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of heptadecanoic acid standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of heptadecanoic acid?
A1: Heptadecanoic acid is a saturated fatty acid and is relatively stable under normal handling and storage conditions, with a long shelf life when kept in dry, sealed containers.[1] However, its stability can be compromised by exposure to high temperatures, direct sunlight, and strong oxidizing agents, acids, or bases.[1]
Q2: What are the optimal storage conditions for solid heptadecanoic acid?
A2: For long-term storage, solid heptadecanoic acid should be stored at -20°C in a tightly sealed container.[2] Some suppliers indicate a stability of at least four years under these conditions.[2] For shorter periods, storage at room temperature in a cool, dry, well-ventilated area away from light is acceptable.
Q3: How should I prepare and store heptadecanoic acid standard solutions?
A3: Heptadecanoic acid is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the crystalline solid in a suitable organic solvent, which should be purged with an inert gas to prevent oxidation.[2] For applications requiring an aqueous buffer, it is recommended to first dissolve the fatty acid in DMF and then dilute with the aqueous buffer of choice.[2] Aqueous solutions of heptadecanoic acid are not recommended for storage for more than one day due to limited stability.[2] Stock solutions in organic solvents are more stable, with some sources suggesting storage at -80°C for up to 6 months or -20°C for 1 month.[3]
Q4: What are the potential degradation products of heptadecanoic acid?
A4: While heptadecanoic acid is a saturated fatty acid and thus less prone to oxidation than unsaturated fatty acids, degradation can still occur. Under oxidative stress, the primary degradation pathway for fatty alcohols, a related class of compounds, involves oxidation to the corresponding aldehyde (heptadecanal) and further to the carboxylic acid (heptadecanoic acid itself, which would not be a degradation product in this context, but indicates that other oxidative cleavage products could form).[4] In the context of using a heptadecanoic acid standard, any deviation from the pure compound would be considered a degradation product.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of heptadecanoic acid standards in experimental settings.
Issue 1: Inconsistent or Inaccurate Quantification Results
Symptoms:
-
High variability between replicate injections.
-
Lower than expected concentration of the standard.
-
Drifting calibration curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare fresh stock solutions, especially if using aqueous-based solutions. - For organic stock solutions, verify the storage duration and conditions. Consider preparing a fresh stock from solid material.[2][3] - Purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the standard to minimize oxidation.[2] |
| Improper Sample Preparation | - Ensure complete dissolution of the standard in the chosen solvent. - For GC-MS analysis, incomplete derivatization (e.g., methylation) can lead to poor peak shape and inaccurate quantification. Review and optimize the derivatization protocol. |
| Adsorption to Surfaces | - Use silanized glassware or polypropylene tubes to minimize adsorption of the fatty acid to container walls. - Include a small amount of a co-solvent like ethanol or use a carrier protein like bovine serum albumin (BSA) in aqueous solutions if compatible with the assay. |
| Instrumental Issues | - Check for leaks in the GC or LC system. - Ensure the injector and detector are clean and functioning optimally. - Verify the stability of the carrier gas or mobile phase flow rate. |
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Symptoms:
-
Ghost peaks in blank injections.
-
Additional, unidentified peaks in the standard analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Carryover from Previous Injections | - Implement a rigorous wash sequence for the autosampler needle and injection port between runs. - Inject a solvent blank to confirm the absence of carryover. |
| Contamination of the Standard | - Run a fresh, unopened standard to rule out contamination of the current stock. - Filter the standard solution through a compatible syringe filter before injection. |
| Degradation Products | - As mentioned in the FAQs, oxidation can lead to the formation of degradation products.[4] - Protect solutions from light and heat. - If derivatizing, consider the possibility of side-reactions and byproducts. |
| Septum Bleed or Column Degradation | - Replace the GC inlet septum. - Condition the GC column according to the manufacturer's instructions. - If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
Summary of Stability Data
| Form | Storage Condition | Solvent | Recommended Duration | Stability Notes |
| Solid | -20°C | N/A | ≥ 4 years[2] | Store in a tightly sealed container, protected from light. |
| Solid | Room Temperature | N/A | Shorter-term | Store in a cool, dry, well-ventilated area. |
| Solution | -80°C | Organic (e.g., DMSO) | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. Purge solvent with inert gas. |
| Solution | -20°C | Organic (e.g., DMSO) | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles. Purge solvent with inert gas. |
| Solution | Room Temperature | Aqueous Buffer | Not recommended (>1 day)[2] | Prone to degradation and microbial growth. Prepare fresh before use. |
Experimental Protocols
Protocol 1: Preparation of a Heptadecanoic Acid Stock Solution
Objective: To prepare a stable stock solution of heptadecanoic acid for use as a standard.
Materials:
-
Heptadecanoic acid, crystalline solid (≥98% purity)
-
Anhydrous ethanol, DMSO, or DMF
-
Inert gas (argon or nitrogen)
-
Volumetric flasks
-
Analytical balance
-
Glass vials with PTFE-lined caps
Procedure:
-
Equilibrate the heptadecanoic acid container to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of heptadecanoic acid using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Purge the chosen solvent with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add a small amount of the purged solvent to the volumetric flask to dissolve the heptadecanoic acid. Gentle warming and sonication may be used to aid dissolution.
-
Once dissolved, bring the solution to the final volume with the purged solvent.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into glass vials, flush the headspace with inert gas, and seal tightly with PTFE-lined caps.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Testing of Heptadecanoic Acid Standard Solution by GC-MS
Objective: To assess the stability of a heptadecanoic acid standard solution under specific storage conditions.
Materials:
-
Heptadecanoic acid stock solution (prepared as in Protocol 1)
-
Derivatization agent (e.g., BF₃-methanol or TMSH)
-
Internal standard (e.g., nonadecanoic acid, C19:0)
-
Hexane (GC grade)
-
GC-MS system with a suitable capillary column (e.g., a polar phase like a wax column for FAME analysis)
Procedure:
-
Time Zero (T=0) Analysis:
-
Immediately after preparing the stock solution, take an aliquot for analysis.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Spike each calibration standard and a quality control (QC) sample with a known concentration of the internal standard.
-
Derivatize the standards and QC sample to form fatty acid methyl esters (FAMEs).
-
Analyze the derivatized samples by GC-MS.
-
Construct a calibration curve and determine the initial concentration of the QC sample.
-
-
Stability Samples:
-
Store the remaining aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Prepare and analyze the stability samples in the same manner as the T=0 samples, including fresh calibration standards.
-
-
Data Analysis:
-
Quantify the concentration of heptadecanoic acid in each stability sample using the freshly prepared calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A significant decrease in concentration (e.g., >10%) indicates degradation.
-
Visualizations
Caption: Workflow for stability testing of heptadecanoic acid standards.
Caption: Potential oxidative degradation pathway for heptadecanoic acid.
References
Technical Support Center: Optimizing Derivatization of Margaric Acid for GC-FID Analysis
Welcome to the technical support center for the derivatization of margaric acid (heptadecanoic acid, C17:0) for Gas Chromatography with Flame Ionization Detection (GC-FID). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the derivatization and analysis of margaric acid.
Q1: Why is derivatization of margaric acid necessary for GC-FID analysis?
A1: Direct analysis of free fatty acids like margaric acid by GC is challenging. The high polarity of the carboxylic acid group leads to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing) and low volatility, which can cause late elution or even no elution at all.[1][2] Derivatization converts the polar carboxylic acid into a less polar and more volatile ester or silyl ester, improving chromatographic performance.[1][3]
Q2: What are the most common derivatization methods for margaric acid?
A2: The two most prevalent methods are:
-
Esterification: This involves converting the fatty acid to its methyl ester, creating a Fatty Acid Methyl Ester (FAME).[1] A common and effective reagent for this is Boron Trifluoride-Methanol (BF3-Methanol).[1][4]
-
Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, forming a TMS ester.[1][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[1]
Q3: My margaric acid peak is tailing or showing poor shape. What could be the cause?
A3: Peak tailing for a derivatized fatty acid is often indicative of incomplete derivatization, leaving some of the polar, underivatized margaric acid.[1][6] Other potential causes include:
-
Active sites in the GC system: Contamination in the injector liner, column, or detector can interact with the analyte.
-
Column degradation: The stationary phase of the column may be deteriorating.
-
Sample overload: Injecting too concentrated a sample can lead to peak distortion.
Troubleshooting Steps:
-
Verify complete derivatization: Re-run the derivatization, ensuring optimal reaction time and temperature. You can test different reaction times to see if peak area increases, indicating a more complete reaction.
-
Check for moisture: Both esterification and silylation reactions are sensitive to water.[1][7] Ensure your sample and reagents are anhydrous. Lyophilization or drying the sample may be necessary.[1]
-
Clean the GC system: Replace the injector liner and septum. If the problem persists, bake out the column according to the manufacturer's instructions.
-
Dilute your sample: Try analyzing a more dilute sample to rule out sample overload.
Q4: I am seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?
A4: Ghost peaks can originate from several sources:
-
Contaminated reagents: The derivatization reagents, solvents, or glassware may be contaminated. Always use high-purity reagents and thoroughly clean glassware.
-
Septum bleed: Particles from the injector septum can degrade at high temperatures and elute as peaks. Use high-quality, low-bleed septa.[8]
-
Carryover: Residual sample from a previous injection can elute in a subsequent run. Run a solvent blank to check for carryover.
Q5: My results are not reproducible. What factors should I investigate?
A5: Poor reproducibility is often linked to inconsistencies in the sample preparation and derivatization process.[8][9] Key areas to focus on include:
-
Inconsistent reaction conditions: Ensure precise control over reaction time and temperature using a heating block or water bath.[8]
-
Inaccurate measurements: Use calibrated pipettes for all liquid handling steps to ensure consistent reagent and sample volumes.[8]
-
Sample handling: Ensure thorough mixing during the reaction and extraction steps.
-
Reagent stability: Derivatization reagents can degrade over time, especially if exposed to moisture. Use fresh reagents or those stored under appropriate conditions.
Quantitative Data Summary
Optimizing derivatization parameters is crucial for achieving complete and reproducible conversion of margaric acid to its corresponding FAME. The following table summarizes key reaction parameters for the widely used BF3-Methanol method.
| Parameter | Condition | Rationale & Notes |
| Reagent Concentration | 12-14% BF3 in Methanol | This is a commonly available and effective concentration.[1][4] |
| Reaction Temperature | 50-70°C | Mild heating accelerates the reaction.[1][10] Higher temperatures may be needed for more complex samples but can risk degradation of polyunsaturated fatty acids (if present). |
| Reaction Time | 10-90 minutes | The optimal time depends on the sample matrix and temperature.[8][10] It is recommended to perform a time-course study to determine the point at which the FAME peak area no longer increases. |
| Sample to Reagent Ratio | Molar excess of reagent | A significant molar excess of the BF3-Methanol reagent is necessary to drive the reaction to completion.[1] |
Experimental Protocols
Protocol: Esterification of Margaric Acid using BF3-Methanol
This protocol describes the conversion of margaric acid to its fatty acid methyl ester (FAME) for GC-FID analysis.
Materials:
-
Margaric acid standard or sample containing margaric acid
-
12-14% Boron trifluoride-methanol (BF3-Methanol) solution
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-cap reaction vials (e.g., 5-10 mL)
-
Heating block or water bath
-
Vortex mixer
-
Calibrated pipettes
-
GC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-10 mg of the margaric acid standard or sample into a screw-cap reaction vial. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen before proceeding.
-
Reagent Addition: Add 2 mL of 12-14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60°C for 10 minutes. The optimal time may need to be determined empirically (see troubleshooting).[1][8]
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[1]
-
Mixing: Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the FAMEs into the hexane layer.[8]
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane containing the margaric acid methyl ester.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Analysis: The sample is now ready for injection into the GC-FID system.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the derivatization process.
Caption: Experimental workflow for margaric acid derivatization.
Caption: Troubleshooting decision tree for common GC-FID issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting low signal intensity of C17:0 in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Heptadecanoic acid (C17:0). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental results, specifically addressing the challenge of low signal intensity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no signal for my C17:0 internal standard. What are the initial checks I should perform?
A complete loss or significant reduction in the C17:0 signal can often be attributed to issues in the sample preparation or the analytical system. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.
Initial Troubleshooting Steps:
-
Verify Standard Integrity: Ensure the C17:0 standard has not degraded. Use a fresh, properly stored standard to prepare a new stock solution.
-
Sample Preparation Review: Double-check all steps in your sample preparation protocol, including pipetting volumes, reagent concentrations, and incubation times.
-
System Suitability Test: Inject a known concentration of a freshly prepared C17:0 standard directly into the mass spectrometer (if possible) or after a simplified cleanup to confirm instrument performance.
-
Inspect for Leaks: Visually inspect all connections from the injector to the mass spectrometer for any signs of leaks.
Q2: My C17:0 signal is inconsistent across my sample batch. What could be causing this variability?
Inconsistent signal intensity for an internal standard like C17:0 points towards variability in the sample preparation process, especially during extraction and derivatization.
Potential Causes and Solutions:
-
Incomplete Lipid Extraction: The efficiency of the lipid extraction can vary between samples, especially with complex matrices.
-
Solution: Ensure thorough homogenization of the sample matrix. For methods like Folch or Bligh and Dyer, precise phase separation is critical. Consider re-extracting the aqueous phase to maximize lipid recovery.
-
-
Variable Derivatization Efficiency: Incomplete or inconsistent derivatization of C17:0 to its more volatile form (e.g., Fatty Acid Methyl Ester - FAME) is a common source of variability.
-
Solution: Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). Ensure all samples are processed under identical conditions. For example, when using BF3-methanol, ensure the reaction goes to completion by adhering to the recommended heating time and temperature.[1][2][3][4]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the C17:0 derivative, leading to inconsistent signal intensities.[5][6][7][8]
Q3: I suspect my low C17:0 signal is due to inefficient derivatization. How can I improve this step?
Derivatization is a critical step for the analysis of fatty acids by GC-MS, converting them into more volatile and thermally stable FAMEs.[9][10]
Improving Derivatization Efficiency:
-
Choice of Reagent: Boron trifluoride-methanol (BF3-Methanol) and methanolic potassium hydroxide (KOH-Methanol) are common and effective derivatizing agents.[2][4] The choice may depend on the sample matrix and the presence of other lipid classes.
-
Reaction Conditions: Ensure optimal reaction conditions as specified in established protocols. For BF3-methanol, heating at 100°C for 45 minutes is a common practice.[1] For base-catalyzed methods like with KOH, shorter reaction times at lower temperatures may be sufficient.[4][11]
-
Anhydrous Conditions: Water can interfere with the derivatization reaction, leading to lower yields. Ensure all solvents and reagents are anhydrous and that the sample extract is thoroughly dried before adding the derivatization reagent.[1][3]
Q4: Could matrix effects be the reason for my low C17:0 signal, and how can I assess and mitigate them?
Yes, matrix effects are a significant challenge in LC-MS and GC-MS analysis and can lead to ion suppression, resulting in a low signal for C17:0.[5][6][7][8][12] Matrix effects occur when co-eluting components from the biological matrix interfere with the ionization of the target analyte.[6]
Assessing Matrix Effects:
-
Post-Extraction Spike: Compare the signal of C17:0 in a neat solution to the signal of C17:0 spiked into a blank matrix extract that has undergone the full sample preparation procedure. A lower signal in the matrix extract indicates ion suppression.
Mitigating Matrix Effects:
-
Sample Cleanup: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering phospholipids and other matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate C17:0 from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[5]
-
Use of Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., C17:0-d33) will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[5]
Quantitative Data Summary
The following tables provide a summary of typical parameters and a qualitative comparison of common derivatization methods for fatty acid analysis.
Table 1: Typical GC-MS Parameters for C17:0-FAME Analysis
| Parameter | Typical Setting |
| Column | DB-23, SP-2560, or similar polar capillary column |
| Injector Temperature | 250 °C |
| Oven Program | Initial Temp: 100°C, hold 2 min; Ramp: 10°C/min to 240°C, hold 15 min |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| MS Scan Range | m/z 50-500 |
Table 2: Comparison of Common Derivatization Methods for Fatty Acids
| Derivatization Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed | BF3-Methanol (14%) | 100°C for 45 min[1] | Effective for both free fatty acids and esterified lipids. | Reagent is corrosive and requires careful handling. |
| Base-Catalyzed | KOH in Methanol (0.5 M) | Room temperature to 60°C for 5-15 min[4][11] | Rapid and occurs under mild conditions. | Primarily for transesterification of glycerolipids; less effective for free fatty acids. |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Folch Method) [9]
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add a known amount of C17:0 as an internal standard.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to achieve phase separation.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Protocol 2: Derivatization to FAMEs using BF3-Methanol [1][3]
-
To the dried lipid extract, add 1 mL of toluene and 2 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 45 minutes.
-
Cool the tube to room temperature.
-
Add 2 mL of distilled water and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jfda-online.com [jfda-online.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
- 12. ovid.com [ovid.com]
Technical Support Center: Margaric Acid (C17:0) Contamination
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering margaric acid (heptadecanoic acid, C17:0) contamination in laboratory samples.
Troubleshooting Guide
This section addresses specific issues related to unexpected margaric acid detection in your experimental samples and blanks.
| Issue ID | Problem | Potential Sources | Recommended Actions |
| MA-001 | Margaric acid (C17:0) detected in method blanks. | 1. Plastic Consumables: Leaching from polypropylene tubes, pipette tips, syringe filters. 2. Solvents: Contaminated organic solvents (e.g., methanol, hexane, dichloromethane). 3. Glassware: Improperly cleaned glassware previously used with C17:0 standards or samples containing dairy-derived components. 4. Cross-Contamination: Carryover from an internal standard spiking solution. | 1. Test Consumables: Run solvent blanks with and without exposure to specific plasticware to isolate the source. 2. Solvent Check: Analyze a fresh bottle of HPLC or MS-grade solvent directly. 3. Rigorous Cleaning: Implement a stringent glassware cleaning protocol (see Experimental Protocols). 4. Workflow Review: Ensure separate pipette tips and vials are used for standards and samples. |
| MA-002 | Variable and inconsistent levels of C17:0 contamination across a batch of samples. | 1. Inconsistent Leaching: Variable contact time or temperature with plasticware. 2. Septa Coring: Fragments from vial septa introducing contaminants. 3. Environmental Contamination: Dust or aerosols in the lab environment, especially if dairy products are consumed nearby. | 1. Standardize Procedures: Ensure uniform sample processing times and temperatures. 2. Septa Selection & Maintenance: Use high-quality, low-bleed septa and replace them regularly. Pre-rinse septa with a clean solvent. 3. Maintain a Clean Workspace: Work in a clean, controlled environment. |
| MA-003 | C17:0 is being used as an internal standard, but it is also detected in non-spiked control samples. | 1. Endogenous Presence: The sample may naturally contain low levels of margaric acid (e.g., samples derived from ruminant products or certain microorganisms).[1][2][3][4] 2. Cross-Contamination: Aerosolization or carryover from the internal standard stock solution. | 1. Assess Endogenous Levels: Analyze a set of control samples without the internal standard to establish a baseline. 2. Spiking Strategy: If endogenous levels are significant, consider using a stable isotope-labeled C17:0 internal standard. 3. Improve Handling: Prepare and handle the internal standard solution in a separate area from sample preparation. |
| MA-004 | Appearance of odd-chain fatty acids, including C17:0, in cell culture experiments. | 1. Microbial Contamination: Bacteria and other microbes are known producers of odd-chain fatty acids.[1][5] A low-level, visually undetectable microbial contamination could be the source. | 1. Sterility Check: Routinely test cell cultures for microbial contamination. 2. Aseptic Technique Review: Reinforce strict aseptic techniques during cell culture handling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of fatty acid contamination in a laboratory setting?
A1: The most frequently reported sources of fatty acid contamination, particularly for palmitic (C16:0) and stearic (C18:0) acids, are plastic labware.[6] This includes polypropylene microcentrifuge tubes, pipette tips, syringes, and solid-phase extraction (SPE) columns. Organic solvents, even high-purity grades, can also be a source of contamination.[6] Glassware that has not been rigorously cleaned is another potential source. While less commonly reported as a contaminant, margaric acid (C17:0) can originate from similar sources, especially through cross-contamination from its use as an internal standard.
Q2: Why is margaric acid (C17:0) contamination a specific concern?
A2: Margaric acid is often used as an internal standard in fatty acid analysis because it is naturally rare in many biological systems.[2][7][8] Therefore, its unexpected presence in blank or control samples can compromise the accuracy of quantification for other fatty acids. Its presence could also be misinterpreted as a biological marker, for instance, as an indicator of dairy fat intake or certain metabolic pathways.[2][9]
Q3: Can my samples naturally contain margaric acid?
A3: Yes. Margaric acid is a known trace component of fat and milk from ruminants (e.g., cows, sheep).[2][3][9][10] Therefore, any samples derived from dairy products, beef, or mutton may contain endogenous levels of C17:0. Additionally, certain microorganisms can produce odd-chain fatty acids, which could be relevant in studies involving gut microbiome or environmental samples.[1][4]
Q4: What is the best way to clean glassware to prevent fatty acid contamination?
A4: A rigorous cleaning protocol is essential. Start by manually washing with a detergent, followed by thorough rinsing with tap and then deionized water. For trace analysis, further cleaning is recommended. This can involve soaking in an acid bath (e.g., 1% hydrochloric or nitric acid) or a weak alkaline solution (e.g., sodium carbonate) to remove acidic and greasy residues, respectively. For the most stringent requirements, baking glassware in a muffle furnace (e.g., at 450°C for 6-8 hours) can effectively remove organic contaminants.[11] Always rinse with a high-purity solvent before use.
Q5: How can I test my solvents and plasticware for margaric acid contamination?
A5: To test your materials, you can run "method blanks." For solvents, simply analyze a sample of the solvent as you would a regular sample. For plasticware, expose a clean, high-purity solvent to the plastic item (e.g., rinse a syringe, let the solvent sit in a microcentrifuge tube) and then analyze the solvent. Comparing the chromatogram of the exposed solvent to a direct injection of the solvent will reveal any leached contaminants.
Experimental Protocols
Protocol 1: Glassware Cleaning for Trace Fatty Acid Analysis
-
Initial Wash: Manually scrub glassware with a laboratory-grade, phosphate-free detergent and warm water. Use brushes that will not scratch the glass surface.
-
Rinsing: Rinse thoroughly with tap water (at least 3 times) followed by deionized water (at least 3 times).
-
Acid Wash (Optional, for stubborn residues): Soak glassware in a 1% solution of hydrochloric or nitric acid for several hours.
-
Final Rinse: Rinse again with deionized water (at least 3 times) to remove all traces of acid.
-
Solvent Rinse: Before use, rinse the glassware with the high-purity organic solvent that will be used in your experiment (e.g., methanol or hexane).
-
Drying & Storage: Dry the glassware in an oven. For ultra-trace analysis, consider baking in a muffle furnace at 450°C for 6-8 hours.[11] Store covered to prevent dust accumulation.
Protocol 2: Screening for Contamination from Lab Consumables
-
Aliquot Solvents: Dispense 1 mL of your primary extraction solvent (e.g., HPLC-grade methanol) into three separate, pre-cleaned glass vials (Control Group).
-
Expose to Plasticware:
-
Pipette Tips: In a new set of three glass vials, dispense 1 mL of the same solvent using the brand of pipette tip you are testing.
-
Microcentrifuge Tubes: Transfer 1 mL of solvent into three of the plastic tubes being tested. Vortex for 30 seconds, then transfer the solvent to clean glass vials.
-
Syringes/Filters: Pass 1 mL of solvent through the syringe or syringe filter into three clean glass vials.
-
-
Sample Analysis: Analyze all prepared samples (Control and Test Groups) using your standard GC-MS or LC-MS method for fatty acid analysis.
-
Data Evaluation: Compare the peak area of margaric acid (and other fatty acids) in the Test Group samples to the Control Group. A significant increase in peak area indicates leaching from the tested consumable.
Visual Guides
Caption: Troubleshooting workflow for unexpected margaric acid (C17:0) detection.
References
- 1. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Margaric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heptadecanoic (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. mdpi.com [mdpi.com]
- 7. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Margaric acid - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Accurate Quantification of Margaric Acid (C17:0) in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of margaric acid in complex biological and food matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of margaric acid (C17:0) important?
A1: Margaric acid, an odd-chain saturated fatty acid, is gaining attention as a potential biomarker. Its levels in blood and tissues can reflect dietary intake (e.g., from dairy products) and may be associated with various metabolic conditions.[1] Accurate quantification is crucial for studies investigating its role in health and disease.
Q2: What are the primary analytical methods for quantifying margaric acid?
A2: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] GC-MS is a classic and widely used technique, often requiring derivatization of fatty acids into fatty acid methyl esters (FAMEs).[1] LC-MS can sometimes analyze free fatty acids directly, but may also use derivatization to improve sensitivity.[4][5]
Q3: Why is derivatization necessary for GC-MS analysis of margaric acid?
A3: Free fatty acids like margaric acid are polar and have low volatility, making them unsuitable for direct GC analysis.[6][7] This can lead to poor peak shape (tailing) and adsorption to the column.[8] Derivatization converts the polar carboxyl group into a more volatile and non-polar ester, typically a fatty acid methyl ester (FAME), which improves chromatographic separation and detection.[6][9]
Q4: What is the "gold standard" for ensuring the accuracy of margaric acid quantification?
A4: The stable-isotope dilution (SID) method coupled with mass spectrometry is considered the gold standard for the highest accuracy and precision.[10][11] This technique involves adding a known amount of a stable isotope-labeled version of margaric acid (e.g., ¹³C- or ²H-labeled) as an internal standard to the sample at the beginning of the workflow.[10][12][13] Because the labeled standard behaves almost identically to the unlabeled margaric acid throughout extraction, derivatization, and analysis, it effectively corrects for sample loss and matrix effects.[11]
Q5: Can I use a different fatty acid as an internal standard if a stable isotope-labeled margaric acid is unavailable?
A5: Yes, a non-endogenous odd-chain fatty acid, such as nonadecanoic acid (C19:0), can be used as an internal standard.[14] However, this approach is less accurate than stable-isotope dilution because the internal standard may not perfectly mimic the behavior of margaric acid during sample processing. The standard should be a fatty acid that is not naturally present in the sample in significant amounts and has a retention time that does not interfere with other analytes.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis
-
Question: My margaric acid peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Derivatization | Ensure derivatization reagents are fresh and not exposed to moisture.[9] Optimize reaction time and temperature.[7] | Sharper, more symmetrical peaks. |
| Active Sites in the Inlet or Column | Replace the inlet liner. Trim the first few centimeters of the GC column. Use an inert column.[15][16] | Reduced peak tailing and improved peak symmetry. |
| Sample Overload | Reduce the injection volume or dilute the sample. | Symmetrical peak shape. |
| Low Volatility | Confirm that derivatization was successful. Free fatty acids are less volatile and can cause tailing.[7] | Improved peak shape after ensuring complete derivatization. |
Issue 2: High Background Noise or Ghost Peaks
-
Question: I am observing high background noise and/or "ghost peaks" in my chromatograms. How can I resolve this?
-
Answer:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents or Reagents | Use high-purity solvents and fresh derivatization reagents. Run a solvent blank to check for contamination.[8] | A clean baseline in the solvent blank. |
| Leaching from Plasticware | Use glass tubes and vials whenever possible, as plasticizers and lubricants from plastics can leach into the sample.[8][17] | Reduction in extraneous peaks. |
| GC System Contamination | Bake out the GC column according to the manufacturer's instructions. Replace the septum and clean the inlet liner.[8] | A lower and more stable baseline. |
| Carryover from Previous Injections | Run several solvent blanks after analyzing a concentrated sample. Extend the GC run time or increase the final oven temperature to ensure all compounds elute.[8] | Ghost peaks should decrease with each blank run. |
Issue 3: Low or Inconsistent Recovery of Margaric Acid
-
Question: My recovery of margaric acid is low and varies between samples. What are the likely causes?
-
Answer:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Lipid Extraction | Ensure the chosen extraction method (e.g., Folch, Bligh & Dyer) is appropriate for your matrix and is performed correctly.[17][18] Chloroform-based methods often show good performance.[18] | Consistent and higher recovery of lipids. |
| Sample Loss During Phase Separation | Be careful not to disturb the interface between the aqueous and organic layers during extraction. When collecting the lipid-containing layer (usually the bottom chloroform layer), avoid aspirating the upper layer.[17] | Improved recovery and precision. |
| Degradation of Fatty Acids | Minimize sample exposure to high temperatures and oxygen. Store samples at -80°C and protect from light.[19] | Preservation of sample integrity. |
| Matrix Effects in LC-MS | Use a stable isotope-labeled internal standard for margaric acid to correct for matrix-induced signal suppression or enhancement.[11] | More accurate and precise quantification. |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Plasma (Modified Folch Method)
-
Sample Preparation: To a 13x100 mm glass tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled margaric acid internal standard.
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Mixing: Vortex the tube vigorously for 1 minute.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution and vortex again for 30 seconds. Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.[17]
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol
-
Reagent Addition: To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.[7]
-
Reaction: Cap the tube tightly and heat at 60°C for 30 minutes.[7]
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.[9]
-
FAME Collection: Centrifuge to separate the phases. The upper hexane layer contains the FAMEs. Transfer this layer to a GC vial for analysis.
Quantitative Data Summary
The following table presents a comparison of margaric acid concentrations found in different matrices, illustrating the variability and the importance of a validated analytical method.
| Matrix | Extraction Method | Analytical Method | Margaric Acid (C17:0) Concentration | Reference |
| Pangus Fish Oil | Wet Rendering | GC-MS | 0.119 ± 0.005 mg/100g | [20] |
| Pangus Fish Oil | Soxhlet Extraction | GC-MS | 0.027 ± 0.012 mg/100g | [20] |
| Bakery Margarine | - | GC-MS | Varies by sample (part of total saturated fatty acids) | [21] |
| Human Plasma | - | LC-HRMS | Quantified in healthy and diabetic subjects | [22][23] |
Visualizations
Workflow for Margaric Acid Quantification using GC-MS
References
- 1. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 5. waters.com [waters.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jianhaidulab.com [jianhaidulab.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. w3.ual.es [w3.ual.es]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. youtube.com [youtube.com]
- 17. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jafs.com.pl [jafs.com.pl]
- 20. Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Isomeric Interference in Heptadecanoic Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isomeric interference in heptadecanoic acid analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of heptadecanoic acid and its isomers.
Question: My GC-MS analysis of a biological sample shows a single, broad peak for heptadecanoic acid (17:0), but I suspect the presence of branched-chain isomers (iso and anteiso). How can I confirm this and achieve separation?
Answer:
Co-elution of straight-chain and branched-chain fatty acids is a common issue, especially on non-polar or mid-polar GC columns. Here’s a systematic approach to troubleshoot and resolve this interference:
-
Confirm Co-elution with Mass Spectrometry:
-
Carefully examine the mass spectrum across the peak. If both straight-chain and branched-chain isomers are present, you may observe subtle changes in the relative abundance of certain fragment ions across the peak's elution profile.
-
Look for characteristic fragment ions that can indicate the presence of branched-chain isomers, even if they are not baseline separated. For iso-17:0 methyl ester, a key diagnostic ion is the loss of an isopropyl group ([M-43]⁺), resulting in a fragment at m/z 241. For anteiso-17:0 methyl ester, look for fragments corresponding to the loss of an ethyl group ([M-29]⁺) at m/z 255 and a secondary butyl group ([M-57]⁺) at m/z 227.[1][2]
-
-
Optimize Chromatographic Conditions:
-
Column Selection: The most effective solution is to use a highly polar stationary phase. Columns with a high cyanopropyl content (e.g., SP-2560, CP-Sil 88, HP-88) or ionic liquid columns (e.g., SLB-IL111) are specifically designed to separate fatty acid isomers based on subtle differences in polarity and structure.[3][4][5] Wax-based columns (e.g., DB-FATWAX UI) can also provide improved resolution over non-polar phases.[6]
-
Temperature Program: A slower oven temperature ramp rate can enhance separation. For complex mixtures of odd- and branched-chain fatty acids, starting at a lower initial oven temperature (e.g., 150-160°C) can improve the resolution of early-eluting isomers.[3]
-
Column Dimensions: Using a longer column (e.g., 100 m) with a narrower internal diameter (e.g., 0.25 mm) will increase the number of theoretical plates and improve resolving power.[7]
-
Question: I am analyzing a sample containing unsaturated heptadecenoic acid (17:1) and my chromatogram shows a single peak. How can I determine if multiple positional isomers are present and separate them?
Answer:
Positional isomers of monounsaturated fatty acids, such as heptadecenoic acid, often have very similar boiling points and polarities, leading to their co-elution. To address this, a combination of derivatization and specialized chromatography is recommended.
-
Derivatization to Pinpoint Double Bond Position:
-
Standard fatty acid methyl ester (FAME) derivatization is necessary for GC analysis but does not provide information about the double bond position as the mass spectra of positional FAME isomers are nearly identical.[8]
-
To elucidate the double bond position, perform a subsequent derivatization to form dimethyl disulfide (DMDS) adducts. When subjected to electron ionization MS, these adducts fragment at the original location of the double bond, producing diagnostic ions that reveal its position.[8][9]
-
-
Achieving Chromatographic Separation:
-
Highly Polar GC Columns: Similar to branched-chain isomers, highly polar cyanopropylsiloxane columns (e.g., SP-2380, SP-2560) are effective for separating positional isomers of unsaturated fatty acids.[7][8]
-
Silver Ion Chromatography (Ag⁺-HPLC): This technique separates unsaturated fatty acids based on the number, geometry, and position of their double bonds. The pi electrons of the double bonds interact with the silver ions on the stationary phase, leading to differential retention.[10] This can be used as a fractionation step prior to GC-MS analysis to simplify the mixture.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of heptadecanoic acid I should be aware of?
A1: The most common isomers of heptadecanoic acid encountered in biological and food samples are:
-
Straight-chain saturated: n-heptadecanoic acid (17:0).
-
Branched-chain saturated: iso-heptadecanoic acid (15-methylhexadecanoic acid) and anteiso-heptadecanoic acid (14-methylhexadecanoic acid).[11]
-
Unsaturated (heptadecenoic acid, 17:1): Positional isomers where the double bond is at different locations along the carbon chain, such as Δ8, Δ9, and Δ10.[8]
Q2: My FAME analysis on a standard non-polar column (e.g., DB-5ms) shows co-elution of a C17 fatty acid with an unsaturated C18 fatty acid. What should I do?
A2: This is a common problem on columns that separate primarily by boiling point. The best solution is to switch to a highly polar column (e.g., a cyanopropyl or wax-type column).[7] These columns provide an alternative separation mechanism based on polarity, which will effectively resolve fatty acids by both chain length and degree of unsaturation.
Q3: What are the key mass spectral fragments to look for when identifying heptadecanoic acid isomers as methyl esters?
A3:
-
n-heptadecanoic acid methyl ester (17:0 FAME): The mass spectrum will show a molecular ion (M⁺) at m/z 284, a prominent base peak at m/z 74 (McLafferty rearrangement), and other characteristic fragments at m/z 87, 143, and 241.[12][13]
-
iso-heptadecanoic acid methyl ester (iso-17:0 FAME): Look for a diagnostic fragment at m/z 241, corresponding to the loss of the terminal isopropyl group ([M-43]⁺).[1]
-
anteiso-heptadecanoic acid methyl ester (anteiso-17:0 FAME): Key fragments are at m/z 255 (loss of an ethyl group, [M-29]⁺) and m/z 227 (loss of a secondary butyl group, [M-57]⁺).[1]
-
Heptadecenoic acid methyl esters (17:1 FAMEs): The mass spectra of positional isomers are very similar, with a molecular ion at m/z 282. To differentiate them, derivatization with DMDS is necessary to produce diagnostic ions indicating the double bond position.[8] For example, after DMDS derivatization, 8-heptadecenoic acid will yield diagnostic fragments at m/z 173 and 203, 9-heptadecenoic acid at m/z 159, 185, and 217, and 10-heptadecenoic acid at m/z 145, 199, and 231.[8]
Q4: Can I use liquid chromatography (LC-MS) to separate heptadecanoic acid isomers?
A4: Yes, reversed-phase LC-MS can separate branched-chain from straight-chain fatty acids, with branched-chain isomers typically eluting earlier.[2] Silver ion HPLC is particularly effective for separating positional and geometric isomers of unsaturated fatty acids.[4] However, for comprehensive isomer analysis, GC-MS with highly polar columns is often the preferred method due to its high resolution.
Data Presentation
Table 1: GC-MS Retention Times of Heptadecenoic Acid Positional Isomers
This table presents the retention times for the methyl esters of 8-, 9-, and 10-heptadecenoic acid isomers analyzed on a highly polar capillary column.
| Isomer (as FAME) | Retention Time (minutes) |
| 8-heptadecenoic acid | ~28.9 |
| 9-heptadecenoic acid | Not specified, elutes after 8-isomer |
| 10-heptadecenoic acid | ~29.2 |
| Data obtained from analysis on an SP-2380 column.[8] |
Table 2: Key Diagnostic Mass Spectral Ions for Heptadecanoic Acid Isomers
This table summarizes the key fragment ions used to differentiate between straight-chain, branched-chain, and DMDS-derivatized unsaturated isomers of heptadecanoic acid.
| Isomer Type | Derivative | Key Diagnostic Fragment Ions (m/z) |
| n-heptadecanoic acid | Methyl Ester | 284 (M⁺), 74 (base peak), 87, 143, 241 |
| iso-heptadecanoic acid | Methyl Ester | 241 ([M-43]⁺) |
| anteiso-heptadecanoic acid | Methyl Ester | 255 ([M-29]⁺), 227 ([M-57]⁺) |
| 8-heptadecenoic acid | DMDS Adduct | 173, 203 |
| 9-heptadecenoic acid | DMDS Adduct | 159, 185, 217 |
| 10-heptadecenoic acid | DMDS Adduct | 145, 199, 231 |
| Data sourced from[1][8][12][13] |
Experimental Protocols
Protocol 1: Derivatization of Unsaturated Fatty Acids with Dimethyl Disulfide (DMDS)
This protocol is used to determine the position of double bonds in unsaturated fatty acids.
Materials:
-
Fatty acid methyl ester (FAME) sample
-
Hexane
-
Dimethyl disulfide (DMDS)
-
Iodine in diethyl ether (60 mg/mL)
-
5% Sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve approximately 10 mg of the FAME sample in 50 µL of hexane.
-
Add 200 µL of DMDS and 40 µL of the iodine solution.
-
Incubate the reaction mixture at 25°C for 20 minutes to 1 hour. The reaction time may need optimization to maximize the yield of mono-adducts.
-
Stop the reaction by adding 300 µL of 5% sodium thiosulfate solution.
-
Extract the DMDS adducts with hexane.
-
Transfer the organic (upper) layer to a clean vial.
-
Dry the extract with a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.[8]
Protocol 2: GC-MS Analysis of Heptadecanoic Acid Isomers on a Highly Polar Column
This protocol provides a general framework for the separation of heptadecanoic acid isomers using a highly polar GC column.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Highly polar capillary column (e.g., SP-2380, 60 m x 0.25 mm ID, 0.20 µm film thickness)
GC Conditions:
-
Injector Temperature: 255°C
-
Split Ratio: 1:90
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program (for FAMEs):
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 20°C/min to 180°C
-
Ramp 2: 2°C/min to 250°C, hold for 1 min[8]
-
-
Oven Temperature Program (for DMDS Adducts):
-
Initial temperature: 180°C, hold for 1 min
-
Ramp 1: 20°C/min to 220°C
-
Ramp 2: 2°C/min to 260°C, hold for 1 min[8]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-600
Visualizations
Caption: Troubleshooting workflow for resolving isomeric interference.
Caption: Workflow for DMDS derivatization of FAMEs.
Caption: Logic for selecting a GC column for isomer separation.
References
- 1. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, chromatographic separation and relative retention times of cis/trans heptadecaenoic (17:1) fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method | Semantic Scholar [semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jsbms.jp [jsbms.jp]
- 10. jeol.com [jeol.com]
- 11. ez.restek.com [ez.restek.com]
- 12. Heptadecanoic acid, methyl ester [webbook.nist.gov]
- 13. Heptadecanoic acid, methyl ester [webbook.nist.gov]
Best practices for long-term storage of margaric acid samples
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage of margaric acid samples for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of margaric acid?
For long-term storage, it is recommended to store margaric acid samples at -20°C or, for optimal stability, at -80°C.[1] While ambient temperatures may be suitable for short-term storage, colder temperatures significantly slow down degradation processes. Studies have shown that storage at -80°C can preserve fatty acid profiles in serum samples for up to 10 years with no significant degradation.[2]
Q2: What type of container should I use to store margaric acid?
Margaric acid, especially when dissolved in an organic solvent, should be stored in glass containers with PTFE-lined caps.[1][3] Plastic containers should be avoided as organic solvents can leach plasticizers and other contaminants, compromising sample purity.[3] For light-sensitive samples, amber glass vials or clear glass vials wrapped in aluminum foil are recommended to prevent photodegradation.[1]
Q3: Should I store margaric acid as a dry powder or in a solution?
While margaric acid is stable as a powder, it is highly recommended to store it dissolved in a suitable organic solvent.[3] Lipids stored as a completely dry powder can be more susceptible to oxidation. Reconstituting in an organic solvent, such as a chloroform:methanol mixture (2:1), and storing at low temperatures provides better stability for long-term storage.[1]
Q4: How can I prevent the oxidation of my margaric acid samples during storage?
To prevent oxidation, it is crucial to minimize oxygen exposure. This can be achieved by flushing the container with an inert gas like nitrogen or argon before sealing.[1] Additionally, adding an antioxidant, such as butylated hydroxytoluene (BHT) at a concentration of 0.01%, to the storage solvent can further protect the sample, provided it does not interfere with downstream analyses.[1]
Troubleshooting Guide
Q1: I suspect my stored margaric acid sample has degraded. What are the common signs of degradation?
Common signs of fatty acid degradation include a noticeable change in color, the appearance of a rancid or acrid smell (similar to oil paint), and changes in physical state, such as becoming gummy.[4] Analytically, degradation can be observed as an increase in free fatty acids, the appearance of lipid peroxides, and altered fatty acid profiles in chromatographic analysis.[1]
Q2: My analytical results show unexpected peaks. What could be the cause?
Unexpected peaks in your analysis could be due to contamination or degradation. If you stored your sample in a plastic container, the peaks could be from leached plasticizers.[3] Degradation products from oxidation or hydrolysis can also appear as new peaks. It is advisable to run a fresh standard to compare with your stored sample.
Q3: How can I minimize the risk of degradation during sample handling?
To minimize degradation, allow the sample to reach room temperature before opening the container to prevent condensation.[3] Use glass or stainless steel utensils for transferring the sample.[3] Minimize the time the sample is exposed to air and light. For highly sensitive samples, consider performing manipulations in a cold room (4°C).[1] Avoid repeated freeze-thaw cycles, as this can be detrimental to sample integrity.[5]
Data Summary
Table 1: Recommended Long-Term Storage Conditions for Margaric Acid
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Minimizes enzymatic and oxidative degradation.[1][2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by displacing oxygen.[1] |
| Container | Glass with PTFE-lined cap | Prevents leaching of contaminants from plastic.[1][3] |
| Form | In Organic Solvent (e.g., Chloroform:Methanol 2:1) | Offers better stability against oxidation than dry powder.[1] |
| Additives | 0.01% BHT (optional) | Acts as an antioxidant to prevent degradation.[1] |
Experimental Protocols
Protocol: Purity Assessment of Stored Margaric Acid by Gas Chromatography-Flame Ionization Detection (GC-FID) of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the steps to convert margaric acid to its fatty acid methyl ester (FAME) for analysis by GC-FID, a common method for assessing purity.
1. Materials:
- Margaric acid sample
- Methanolic HCl or BF3 in methanol
- Hexane
- Anhydrous sodium sulfate
- GC-FID system
- Capillary column (e.g., DB-1)[6]
- FAME standard mix
2. Procedure:
- Sample Preparation: Accurately weigh approximately 10 mg of the stored margaric acid sample into a glass tube with a PTFE-lined cap.
- Transesterification: Add 2 mL of methanolic HCl or BF3 in methanol to the tube. Seal the tube tightly.
- Heating: Heat the mixture at 60°C for 30 minutes to convert the fatty acid to its methyl ester.
- Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of distilled water. Vortex thoroughly.
- Phase Separation: Centrifuge the sample to separate the layers. The upper hexane layer contains the FAMEs.
- Drying: Carefully transfer the upper hexane layer to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- GC-FID Analysis: Inject 1 µL of the hexane extract into the GC-FID system.
- Data Analysis: Compare the resulting chromatogram with that of a fresh margaric acid standard and a FAME standard mix to identify the margaric acid peak and any potential degradation products or contaminants.
Visualizations
Caption: Troubleshooting decision tree for diagnosing margaric acid sample degradation.
Caption: Experimental workflow for the purity assessment of stored margaric acid.
References
- 1. organomation.com [organomation.com]
- 2. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. How To Include Oils And Fats In Your Food Storage | Northwest Edible Life [nwedible.com]
- 5. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
Validation & Comparative
The Margaric Acid Advantage: A Comparative Guide to Biomarkers for Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of margaric acid's performance against other biomarkers in the assessment of metabolic syndrome, supported by experimental data and detailed methodologies.
Metabolic syndrome, a constellation of conditions including central obesity, hypertension, dyslipidemia, and hyperglycemia, poses a significant risk for cardiovascular disease and type 2 diabetes. The identification of reliable biomarkers is crucial for early detection, risk stratification, and the development of targeted therapies. This guide provides a comprehensive comparison of margaric acid (C17:0), an odd-chain saturated fatty acid, with other established and emerging biomarkers for metabolic syndrome.
Margaric Acid: A Promising Indicator of Metabolic Health
Margaric acid is a 17-carbon saturated fatty acid primarily obtained from dairy products, though it can also be synthesized endogenously.[1] Unlike its even-chain counterparts, which are often linked to adverse health outcomes, higher circulating levels of margaric acid have been associated with a reduced risk of cardiometabolic diseases.[2][3] This protective association has positioned margaric acid as a noteworthy biomarker for metabolic health.
Comparative Analysis of Biomarkers for Metabolic Syndrome
The following table summarizes the performance of margaric acid in comparison to other commonly used biomarkers for metabolic syndrome. The data is compiled from various studies to provide a comprehensive overview.
| Biomarker Category | Biomarker | Association with Metabolic Syndrome Risk | Key Performance Insights |
| Odd-Chain Saturated Fatty Acids | Margaric Acid (C17:0) | Inverse | A meta-analysis of prospective studies found that higher levels of circulating margaric acid were associated with a reduced risk of type 2 diabetes and cardiovascular disease.[2] For every 50% increase in the percentage of margaric acid, the risk of CVD decreased by 18%.[2] |
| Pentadecanoic Acid (C15:0) | Inverse | Similar to margaric acid, higher levels of pentadecanoic acid are linked to a lower risk of cardiometabolic diseases.[2][3] It is also considered a biomarker for dairy fat intake.[4] | |
| Even-Chain Saturated Fatty Acids | Palmitic Acid (C16:0) | Positive | Higher levels of palmitic acid are consistently associated with an increased risk of metabolic syndrome and its components.[5][6] |
| Myristic Acid (C14:0) | Positive | Elevated levels of myristic acid are also linked to a higher prevalence of metabolic syndrome.[5] | |
| Polyunsaturated Fatty Acids | Omega-6 Fatty Acids (e.g., Linoleic Acid) | Inverse | Higher levels of linoleic acid have been found to be inversely associated with the prevalence of metabolic syndrome.[5] |
| Omega-3 Fatty Acids (e.g., EPA, DHA) | Inverse | Supplementation with omega-3 fatty acids has been shown to decrease the prevalence of metabolic syndrome, primarily by improving blood pressure and triglyceride levels.[7] | |
| Adipokines | Leptin | Positive | Elevated leptin levels, often indicative of leptin resistance, are associated with metabolic syndrome. The leptin-to-adiponectin ratio is considered a better diagnostic marker than leptin alone.[8] |
| Adiponectin | Inverse | Low levels of adiponectin are a strong predictor of metabolic syndrome and its components.[8] | |
| Inflammatory Markers | Interleukin-6 (IL-6) | Positive | Increased levels of IL-6 are associated with the severity of metabolic syndrome.[8] |
| Tumor Necrosis Factor-alpha (TNF-α) | Positive | Elevated TNF-α is linked to insulin resistance and other metabolic abnormalities.[8] | |
| Lipid Ratios | Triglyceride/HDL-C Ratio | Positive | The atherogenic index of plasma (AIP), calculated as log10(TG/HDL-C), is a strong predictor of metabolic syndrome and cardiovascular risk.[9] |
Experimental Protocols: Measuring Fatty Acid Biomarkers
The quantification of margaric acid and other fatty acids in biological samples is a critical step in their validation as biomarkers. A widely used and reliable method is gas chromatography-mass spectrometry (GC-MS).
Workflow for Fatty Acid Analysis
Detailed Steps:
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, serum, or red blood cell membranes) using a solvent system, typically a mixture of chloroform and methanol (Folch method).
-
Transesterification: The extracted lipids are then converted into fatty acid methyl esters (FAMEs). This is a crucial step that makes the fatty acids volatile, allowing them to be analyzed by gas chromatography. A common reagent for this is boron trifluoride-methanol.
-
Gas Chromatography (GC) Separation: The FAMEs mixture is injected into a gas chromatograph. An inert gas carries the sample through a long, thin column. The different FAMEs travel through the column at different speeds based on their chemical properties (e.g., chain length and degree of saturation), leading to their separation.
-
Mass Spectrometry (MS) Detection: As the separated FAMEs exit the GC column, they enter a mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification of each fatty acid.
-
Quantification: To ensure accuracy, an internal standard (a known amount of a non-naturally occurring fatty acid) is added to the sample before extraction. The signal of the endogenous fatty acids is compared to the signal of the internal standard to determine their concentration.
Signaling Pathways and Margaric Acid
The precise mechanisms through which margaric acid exerts its protective effects are still under investigation. However, its role as an odd-chain fatty acid provides some clues.
The metabolism of odd-chain fatty acids like margaric acid differs from that of even-chain fatty acids.[1] Beta-oxidation of margaric acid yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the Krebs cycle. This anaplerotic role may contribute to improved glucose metabolism and insulin sensitivity.
Conclusion
The available evidence strongly supports the validation of margaric acid as a valuable biomarker for metabolic syndrome. Its consistent inverse association with disease risk, in contrast to the positive association of even-chain saturated fatty acids, provides a more nuanced understanding of the role of dietary fats in metabolic health. For researchers and drug development professionals, monitoring circulating levels of margaric acid offers a promising tool for identifying at-risk individuals and for evaluating the efficacy of therapeutic interventions aimed at mitigating metabolic disease. Further research into the specific molecular mechanisms underlying the protective effects of margaric acid is warranted and could unveil novel therapeutic targets.
References
- 1. Margaric - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nutritionaloutlook.com [nutritionaloutlook.com]
- 5. Plasma fatty acid composition, estimated desaturase activities, and their relation with the metabolic syndrome in a population at high risk of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory markers of metabolic syndrome [explorationpub.com]
The Tale of Two Fatty Acids: C15:0 and C17:0 as Biomarkers for Dairy Intake
A comprehensive guide for researchers on the comparative performance of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) as objective measures of dairy consumption.
In the quest for reliable nutritional biomarkers, the odd-chain saturated fatty acids (OCSFAs) pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have emerged as leading candidates for objectively assessing dairy fat intake. Primarily derived from ruminant fat, their presence in human tissues and blood is closely linked to the consumption of milk and dairy products. However, nuances in their metabolism and varying correlations with dairy intake across different studies necessitate a detailed comparison to guide researchers in their appropriate application. This guide provides a comprehensive analysis of C15:0 and C17:0, presenting quantitative data, experimental protocols, and metabolic pathway visualizations to aid in the informed selection and interpretation of these biomarkers.
Performance as Dairy Intake Biomarkers: A Quantitative Comparison
Numerous studies have investigated the correlation between circulating levels of C15:0 and C17:0 and self-reported dairy intake. While both are considered valuable biomarkers, their performance can differ depending on the specific dairy product, the population studied, and the analytical methods employed. The following table summarizes key quantitative data from various studies, offering a side-by-side comparison of their correlation coefficients (r) with dairy consumption.
| Study Population & Size | Biological Matrix | Dairy Product Category | C15:0 Correlation (r) | C17:0 Correlation (r) | Citation |
| Multi-country cohort (n=1180) | Dried Blood Spots | High-fat dairy | Positively associated | Weaker association than C15:0 | [1][2] |
| Children (n=114) | Serum | Total dairy fat | 0.42 (baseline) | 0.25 (baseline) | [3] |
| Adults | Plasma Phospholipids | Total dairy fat | Not consistently associated | Not consistently associated | [4][5] |
| Children | Plasma | Dairy fat | Inversely correlated with liver fat | - | [6][7] |
Key Observations:
-
C15:0 often exhibits a stronger and more consistent correlation with high-fat dairy intake compared to C17:0. [1][2]
-
The strength of the correlation can vary significantly across studies and populations.
-
In some instances, particularly when considering total dairy intake or in populations with specific metabolic conditions, the utility of both markers has been questioned.[4][5]
-
The choice of biological matrix (e.g., plasma phospholipids, serum, dried blood spots) can influence the observed correlations.
Metabolic Pathways: Beyond Direct Intake
The circulating levels of C15:0 and C17:0 are not solely dependent on dietary intake. Endogenous metabolic pathways, including synthesis and degradation, can influence their concentrations, adding a layer of complexity to their interpretation as biomarkers.
Endogenous Synthesis and Metabolism of Odd-Chain Fatty Acids
Odd-chain fatty acids can be synthesized endogenously from propionyl-CoA, a product of the metabolism of certain amino acids and the beta-oxidation of odd-chain fatty acids themselves.[8][9][10][11] Furthermore, alpha-oxidation of even-chain fatty acids can lead to the formation of odd-chain fatty acids.[3][12][13][14][15][16][17] These pathways suggest that circulating C17:0 levels may be more influenced by endogenous metabolism than C15:0 levels.[18][19]
Experimental Protocols: Measuring C15:0 and C17:0
Accurate and reproducible quantification of C15:0 and C17:0 is crucial for their use as biomarkers. The most common method involves gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) derived from total lipids extracted from biological samples.
General Experimental Workflow
The following diagram outlines the typical workflow for the analysis of C15:0 and C17:0 in plasma or serum.
Detailed Methodological Steps
-
Sample Preparation: Obtain plasma or serum from whole blood collected in appropriate anticoagulant tubes (e.g., EDTA). Store samples at -80°C until analysis.
-
Lipid Extraction:
-
Thaw samples on ice.
-
Perform a total lipid extraction using a solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v).[20]
-
Incorporate an internal standard (e.g., a deuterated form of a fatty acid not naturally present in the sample) at the beginning of the extraction to account for procedural losses.
-
-
Saponification and Methylation:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Saponify the lipids by heating with a methanolic sodium hydroxide or potassium hydroxide solution to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol or methanolic HCl. This derivatization step increases the volatility of the fatty acids for GC analysis.[21][22][23][24]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).
-
The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points and polarity.
-
The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each fatty acid, allowing for their identification and quantification.
-
Monitor specific ions for C15:0, C17:0, and the internal standard to enhance sensitivity and specificity.[20]
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of C15:0 and C17:0.
-
Calculate the concentration of each fatty acid in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Results are typically expressed as a relative percentage of total fatty acids or as an absolute concentration (e.g., µg/mL).
-
Conclusion and Recommendations
Both C15:0 and C17:0 are valuable biomarkers for assessing dairy fat intake, but they are not without their complexities.
-
C15:0 appears to be a more direct and reliable biomarker for high-fat dairy consumption. Its circulating levels seem to be less influenced by endogenous metabolism compared to C17:0.[18][19]
-
C17:0 can still be a useful indicator, but researchers should be aware of the potential confounding effects of endogenous synthesis. This is particularly important in studies where metabolic alterations are a key feature.
-
The use of both biomarkers in combination may provide a more robust assessment of dairy intake than either one alone.
-
Careful consideration of the study population, the specific research question, and the analytical methodology is paramount. Researchers should clearly report the methods used for fatty acid analysis to ensure comparability across studies.
For drug development professionals, understanding the nuances of these biomarkers is critical when evaluating the impact of interventions on diet and metabolism. A thorough understanding of their metabolic pathways can also provide insights into potential off-target effects of new therapeutic agents. By carefully selecting and interpreting these biomarkers, the scientific community can continue to unravel the complex relationship between dairy consumption, metabolic health, and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 4. Assessing the validity of plasma phospholipid fatty acids as biomarkers of dairy fat intake using data from a randomized controlled intervention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the validity of plasma phospholipid fatty acids as biomarkers of dairy fat intake using data from a randomized controlled intervention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 10. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 11. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 13. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. byjus.com [byjus.com]
- 15. grokipedia.com [grokipedia.com]
- 16. microbenotes.com [microbenotes.com]
- 17. Fatty acid oxidation ( Beta , Alpha omega and peroxisomal) | PPTX [slideshare.net]
- 18. The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently [mdpi.com]
- 20. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
- 22. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 23. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry [mdpi.com]
Cross-Validation of Margaric Acid Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two predominant analytical methods for the quantification of margaric acid (heptadecanoic acid, C17:0), a saturated fatty acid of increasing interest in biomedical research. The objective is to offer a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Method Comparison
The quantification of margaric acid in biological matrices is crucial for understanding its role in various physiological and pathological processes. The two most powerful and widely used techniques for this purpose are GC-MS and LC-MS/MS. Each method presents a unique set of advantages and considerations in terms of sample preparation, sensitivity, and throughput.
Quantitative Performance
The following table summarizes the key quantitative performance parameters for the quantification of margaric acid by GC-MS and LC-MS/MS, as compiled from various studies.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity Range | Varies with derivatization and matrix | 10–700 ng/mL[1] |
| Coefficient of Determination (R²) | Typically > 0.99[2] | 0.997[1] |
| Limit of Detection (LOD) | Dependent on derivatization and instrument sensitivity | 0.8 ng/mL[1] |
| Limit of Quantification (LOQ) | Dependent on derivatization and instrument sensitivity | 2.4 ng/mL[1] |
| Precision (RSD%) | Repeatability: 0.78 - 2.47%; Reproducibility: 1.14 - 3.65% (for general fatty acids)[3] | Intra- and inter-day %CV consistently below 15% for similar fatty acids[4] |
| Accuracy (Recovery %) | Close to 100% (for general fatty acids)[3] | High recovery rate (>95%) reported for similar fatty acid analysis[5] |
| Internal Standard | Stable isotope-labeled C17:0 (e.g., d3-Margaric Acid)[6] | Heptadecanoic acid (C17:0) can be used as an internal standard for other fatty acids[7] |
| Derivatization | Typically required (e.g., FAMEs, PFB esters)[8][9] | Often not required, allowing for direct analysis[1][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of margaric acid using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the common approach of converting fatty acids to their fatty acid methyl esters (FAMEs) prior to analysis.
1. Lipid Extraction:
-
Homogenize the sample (e.g., plasma, tissue) in a chloroform:methanol mixture (2:1, v/v).[9]
-
Add an internal standard, such as deuterated margaric acid (C17:0-d3), to the sample prior to extraction to account for procedural losses.[6]
-
After vortexing and centrifugation, collect the lower organic phase containing the lipids.[8]
-
Dry the lipid extract under a stream of nitrogen.
2. Derivatization to FAMEs:
-
To the dried lipid extract, add a solution of boron trifluoride (BF3) in methanol (e.g., 14% BF3 in methanol).[5]
-
Heat the mixture at 100°C for 30-60 minutes to facilitate the methylation of fatty acids.[5][9]
-
After cooling, add water and hexane to the mixture.
-
Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for analysis.[9]
3. GC-MS Analysis:
-
GC Column: Use a high-polarity capillary column suitable for FAME analysis (e.g., HP-88).[5]
-
Injection: Inject 1 µL of the FAMEs extract into the GC inlet.
-
Oven Program: A temperature gradient is used to separate the FAMEs. For example, start at 70°C, hold for 2 minutes, then ramp at 5°C/min to 240°C and hold for 5 minutes.[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
MS Detection: Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a method for the direct quantification of margaric acid without derivatization.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 295 µL of acetonitrile containing 1% formic acid and 5 µL of an internal standard solution.[10]
-
Vortex the mixture for 1 minute to precipitate proteins.[10]
-
Centrifuge the sample, and collect the supernatant for analysis.[10]
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used for the separation of free fatty acids.[7]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like ammonium acetate or formic acid.[7]
-
Flow Rate: A typical flow rate is 0.4 mL/min.[7]
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition of the precursor ion (m/z for margaric acid) to a specific product ion.[10]
Visualizing the Workflow
To provide a clearer understanding of the procedural steps involved in a typical bioanalytical method validation, the following diagram illustrates the general workflow.
References
- 1. Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk [mdpi.com]
- 2. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
A Comparative Analysis of Margaric Acid Levels Across Diverse Human Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of margaric acid (heptadecanoic acid, C17:0) levels in various human populations, supported by experimental data. Margaric acid, an odd-chain saturated fatty acid primarily derived from dairy products and endogenous synthesis, has garnered increasing interest for its potential associations with cardiometabolic health.[1] This document summarizes quantitative data, details experimental methodologies for its measurement, and illustrates relevant metabolic pathways and analytical workflows.
Quantitative Comparison of Margaric Acid Levels
Circulating levels of margaric acid can vary based on factors such as diet, ethnicity, and health status. The following table summarizes findings from studies that have quantified margaric acid concentrations in different populations, providing a basis for comparative analysis. It is important to note that direct comparisons should be made with caution due to variations in study design, analytical methods, and population characteristics.
| Population Group | Sample Size (n) | Matrix | Margaric Acid (C17:0) Concentration (µmol/L) | Reference |
| Dietary Groups (NuEva Study) | ||||
| Omnivores | 62 | Plasma | 35.1 ± 11.2 | [2] |
| Flexitarians | 69 | Plasma | 35.1 ± 10.9 | [2] |
| Vegetarians | 64 | Plasma | 35.1 ± 11.5 | [2] |
| Vegans | 57 | Plasma | 25.9 ± 9.8* | [2] |
| General Adult Population (NHANES 2011-2014) | ||||
| U.S. Adults | 4,718 | Serum | 31.29 ± 11.54 | [3] |
| Ethnic Groups (Canadian Adults) | ||||
| Caucasians | 287 | Plasma | Not explicitly stated in abstract | [4] |
| East Asians | 353 | Plasma | Not explicitly stated in abstract | [4] |
| South Asians | 107 | Plasma | Not explicitly stated in abstract | [4] |
* Statistically significant difference compared to omnivores, flexitarians, and vegetarians (p ≤ 0.001).
Experimental Protocols: Quantification of Margaric Acid
The accurate quantification of margaric acid in biological matrices is crucial for understanding its physiological roles. Gas chromatography (GC) is a widely used and robust method for this purpose. Below is a generalized protocol based on established methodologies.
Objective: To determine the absolute concentration of margaric acid (C17:0) in human plasma or serum.
Principle: Fatty acids in the sample are extracted and then converted to their volatile fatty acid methyl esters (FAMEs) through a process called derivatization. The FAMEs are then separated, identified, and quantified using a gas chromatograph equipped with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). An internal standard (e.g., a deuterated version of margaric acid or another odd-chain fatty acid not typically found in high concentrations in human samples) is added at the beginning of the procedure to correct for sample loss during preparation and analysis.
Materials:
-
Samples: Human plasma or serum, stored at -80°C.
-
Internal Standard: Deuterated heptadecanoic acid (C17:0-d3) or another suitable odd-chain fatty acid standard.
-
Solvents: Methanol, chloroform, iso-octane, acetonitrile (all HPLC or GC grade).
-
Reagents: Hydrochloric acid (HCl), potassium hydroxide (KOH), boron trifluoride (BF3) in methanol, or acetyl chloride for derivatization. Diisopropylethylamine, pentafluorobenzyl bromide (for GC-MS with chemical ionization).
-
Equipment: Glass tubes with Teflon-lined caps, vortex mixer, centrifuge, nitrogen evaporator, gas chromatograph with FID or MS detector.
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Thaw plasma/serum samples on ice.
-
To a known volume of sample (e.g., 200 µL), add a precise amount of the internal standard.
-
Add a mixture of methanol and chloroform (e.g., 2:1 v/v) to precipitate proteins and extract lipids.
-
Vortex the mixture thoroughly.
-
Centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a derivatizing agent. A common method involves heating with methanolic HCl or BF3 in methanol.
-
Incubate at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 60 minutes) to ensure complete conversion to FAMEs.
-
After cooling, add water and a non-polar solvent like iso-octane to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
The upper organic layer containing the FAMEs is collected for GC analysis.
-
-
Gas Chromatography (GC) Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC inlet.
-
Separation: The FAMEs are separated on a capillary column (e.g., a polar column like those coated with polyethylene glycol) based on their boiling points and interactions with the column's stationary phase. A temperature gradient program is used to optimize the separation of different fatty acids.
-
Detection: As the separated FAMEs exit the column, they are detected by either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Quantification: The concentration of margaric acid is determined by comparing the peak area of its FAME to the peak area of the internal standard and referencing a standard curve prepared with known concentrations of margaric acid.
-
Visualizing Metabolic and Experimental Pathways
To further elucidate the context of margaric acid analysis, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of odd-chain fatty acids and a typical experimental workflow.
Caption: Metabolism of Margaric Acid.
References
Plasma Margaric Acid as a Biomarker for Adipose Tissue Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the correlation between plasma margaric acid (heptadecanoic acid, 17:0) and its levels in adipose tissue. The data presented herein is crucial for researchers evaluating the use of plasma margaric acid as a surrogate biomarker for adipose tissue composition in metabolic and nutritional research.
Data Presentation: Correlation of Plasma and Adipose Tissue Fatty Acids
The following table summarizes the correlation coefficients (r) between the percentage of various nonesterified fatty acids (NEFA) in plasma and their corresponding percentages in subcutaneous and visceral adipose tissue. The data is derived from a study by Hellmuth et al. (2013), which analyzed samples from 27 non-diabetic women.[1] Notably, odd-chain fatty acids, including margaric acid (17:0), demonstrate a strong positive correlation.
| Fatty Acid | Subcutaneous Adipose Tissue (r) | Visceral Adipose Tissue (r) |
| Odd-Chain Saturated | ||
| 15:0 | 0.838 | 0.862 |
| 17:0 (Margaric Acid) | >0.7 | >0.7 |
| 17:1 | >0.7 | >0.7 |
| Even-Chain Saturated | ||
| 16:0 (Palmitic Acid) | Moderate Correlation | Moderate Correlation |
| 18:0 (Stearic Acid) | Less Close Correlation | Less Close Correlation |
| Monounsaturated | ||
| 18:1 (Oleic Acid) | 0.384 | 0.325 |
| Polyunsaturated (Essential) | ||
| 18:2 (Linoleic Acid) | 0.541 | 0.610 |
| 20:5 (Eicosapentaenoic Acid) | 0.561 | 0.543 |
| Polyunsaturated | ||
| 20:4 (Arachidonic Acid) | 0.386 | 0.266 |
| 22:6 (Docosahexaenoic Acid) | 0.719 | 0.535 |
Note: Specific r-values for 17:0 were reported as being >0.7 in the source study. The correlation for some fatty acids like palmitic and stearic acid was described qualitatively.
The strong correlation for odd-chain fatty acids like margaric acid suggests that plasma nonesterified fatty acid analysis can serve as a reliable, minimally invasive alternative to adipose tissue biopsies for assessing the content of these specific fatty acids.[1] This is particularly relevant as nonesterified fatty acids in plasma are primarily generated by the lipolysis of adipose tissue.[1]
Experimental Protocols
The quantification of fatty acids in plasma and adipose tissue typically involves extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on common methodologies.[2][3][4]
1. Sample Collection and Storage:
-
Plasma: Whole blood is collected in EDTA-containing tubes and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.[2]
-
Adipose Tissue: Adipose tissue biopsies are obtained, immediately frozen in liquid nitrogen, and stored at -80°C.
2. Lipid Extraction:
-
Plasma: Lipids are extracted from plasma using a solvent system, such as a mixture of methanol and dichloromethane, after the addition of internal standards (e.g., deuterated fatty acids).[2]
-
Adipose Tissue: A small piece of frozen adipose tissue is homogenized in a solvent mixture (e.g., hexane/isopropanol) to extract the total lipids.
3. Saponification and Derivatization:
-
To analyze the total fatty acid composition, the extracted lipids are saponified (hydrolyzed) using a methanolic potassium hydroxide solution to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).[3]
-
The resulting free fatty acids are then derivatized to form volatile esters, most commonly fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to make them suitable for GC analysis.[2][4] This is often achieved by incubation with a reagent like boron trifluoride-methanol or pentafluorobenzyl bromide.[2]
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The derivatized fatty acid sample is injected into a gas chromatograph, where the different fatty acid esters are separated based on their volatility and interaction with the GC column.
-
The separated esters then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for the identification and quantification of each fatty acid.[3]
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for determining the correlation between plasma and adipose tissue fatty acid levels.
The following diagram illustrates the signaling context of fatty acids in adipose tissue. While a specific pathway for margaric acid is not well-defined, this provides a general overview of how fatty acids, once released from triglycerides, can act as signaling molecules.
References
- 1. journals.plos.org [journals.plos.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Heptadecanoic Acid: A Comparative Analysis of In-Vitro and In-Vivo Effects
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has garnered increasing interest within the scientific community for its potential biological activities. Found in dairy products and some fish and plants, its role in human health is the subject of ongoing research.[1][2] Epidemiological studies have often linked circulating levels of C17:0 to a lower risk of cardiometabolic diseases, but the mechanisms and direct effects remain under investigation, with notable differences observed between laboratory cell-based assays and whole-organism studies.[1][3][4] This guide provides a comparative overview of the reported in-vitro and in-vivo effects of heptadecanoic acid, supported by experimental data and protocols.
Metabolic Effects: A Tale of Two Systems
The influence of heptadecanoic acid on metabolism, particularly concerning insulin resistance and hepatic steatosis (fatty liver), presents a significant divergence between in-vitro and in-vivo findings.
In-Vitro Observations: In cultured primary mouse hepatocytes, heptadecanoic acid has demonstrated some potentially beneficial effects on inflammatory signaling related to metabolism. Specifically, treatment with C17:0, similar to its shorter-chain counterpart pentadecanoic acid (C15:0), was shown to diminish proinflammatory signaling by reducing the gene expression of Tumor Necrosis Factor alpha (TNFα) and subsequent phosphorylation of JAK2 and STAT3.[3][5] However, unlike C15:0, treatment with C17:0 did not lead to an increased insulin-mediated phosphorylation of AKT, a key step in intracellular insulin signaling.[5][6][7] In fact, C17:0 treatment was associated with an increased mRNA expression of lipogenic genes such as Fatty Acid Synthase (Fasn), ELOVL fatty acid elongase 6 (Elovl6), and Stearoyl-CoA desaturase-1 (Scd1) compared to the control.[5]
In-Vivo Evidence: In contrast to the promising anti-inflammatory signals observed in cell cultures, in-vivo studies in mice have not supported a beneficial role for C17:0 in preventing diet-induced metabolic disorders.[3] In a 20-week study, supplementing a high-fat diet with C17:0 did not produce any significant effects on body weight gain or the accumulation of lipids in the liver.[3][5] Furthermore, long-term dietary supplementation with C17:0 failed to improve diet-induced hepatic lipid accumulation and insulin resistance in mice.[6][8] These findings suggest that the metabolic benefits associated with odd-chain fatty acids in some epidemiological studies may not be directly mediated by C17:0 itself, or that its effects are more complex in a whole-organism context.[3]
Quantitative Data Summary: Metabolic Effects
| Parameter | In-Vitro Model | Treatment | Result | In-Vivo Model | Treatment | Result |
| Insulin Signaling | Primary Mouse Hepatocytes | C17:0 | No increase in insulin-stimulated AKT phosphorylation.[5][6] | High-Fat Diet Mice | 5% C17:0 in diet (20 weeks) | No improvement in insulin resistance.[3][6] |
| Lipogenesis | Primary Mouse Hepatocytes | C17:0 | Increased mRNA expression of Fasn, Elovl6, Scd1.[5] | High-Fat Diet Mice | 5% C17:0 in diet (20 weeks) | No improvement in hepatic lipid accumulation.[3][6] |
| Inflammation | Primary Mouse Hepatocytes | C15:0 and C17:0 | Reduced phosphorylation of JAK2 and STAT3.[3][5] | High-Fat Diet Mice | 5% C17:0 in diet (20 weeks) | Data do not support an anti-inflammatory effect in the liver.[3][5] |
| Body Weight | N/A | N/A | N/A | High-Fat Diet Mice | 5% C17:0 in diet (20 weeks) | No differential effects on body weight gain.[3][5] |
Anti-Cancer Activity: A Focus on In-Vitro Models
Research into the anti-cancer properties of heptadecanoic acid has primarily been conducted in vitro, with promising results in pancreatic and non-small-cell lung cancer cell lines.
In-Vitro Findings: Studies have shown that heptadecanoic acid can inhibit cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines.[9][10] In human pancreatic cancer cells (Panc-1 and MIA PaCa-2), C17:0 exerted stronger cytotoxic effects than several other fatty acids and reduced cancer cell colony formation.[9] Notably, it also demonstrated high antiproliferative efficacy against gemcitabine-resistant pancreatic cancer cells, suggesting it could play a role in overcoming chemoresistance.[9] The proposed mechanism in these cells involves the inhibition of the Hippo signaling pathway.[9]
In non-small-cell lung cancer (NSCLC) cells (PC-9), including those with acquired resistance to the drug gefitinib (PC-9/GR), C17:0 was found to significantly inhibit cell proliferation and migration while promoting apoptosis.[10] The mechanism in lung cancer cells appears to involve the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[10][11] Furthermore, C17:0 enhanced the cytotoxic effects of gefitinib in these cells.[10]
In-Vivo Perspective: Currently, there is a lack of direct in-vivo experimental data on the anti-cancer effects of heptadecanoic acid. The in-vitro studies suggest that a diet rich in C17:0 could be beneficial during cancer treatment, but this hypothesis requires validation through animal studies and clinical trials.[9][10]
Quantitative Data Summary: Anti-Cancer Effects (In-Vitro)
| Cell Line | Cancer Type | Treatment | IC50 Value (µM) | Key Findings |
| MIA PaCa-2 | Pancreatic | Heptadecanoic Acid | 77.47 ± 2.10 | Induced apoptosis, reduced colony formation.[9] |
| GR-MIA PaCa-2 | Gemcitabine-Resistant Pancreatic | Heptadecanoic Acid | 71.45 ± 6.37 | Higher efficacy than in parental cells.[9] |
| PC-9 & PC-9/GR | Non-Small-Cell Lung | Heptadecanoic Acid | Not specified | Inhibited proliferation and migration, promoted apoptosis, enhanced gefitinib cytotoxicity.[10] |
Experimental Protocols
In-Vivo Metabolic Study Protocol
-
Animal Model: C57BL/6JRj mice.[5]
-
Dietary Intervention: Mice were fed one of three diets for 20 weeks: a high-fat diet (HFD), an HFD supplemented with 14% milk fat (as a source of odd-chain fatty acids), or an HFD supplemented with 5% heptadecanoic acid (HFC17).[8]
-
Analysis: At the end of the intervention, tissues such as the liver, plasma, and white adipose tissue were collected. Long-chain fatty acid profiles were analyzed to confirm the uptake of C17:0. Gene expression in the liver was assessed via qPCR, and protein levels and phosphorylation states were determined by Western blotting to evaluate metabolic and inflammatory pathways.[3][5]
In-Vitro Anti-Cancer Protocol (Pancreatic Cancer)
-
Cell Lines: Human pancreatic carcinoma cell lines Panc-1 and MIA PaCa-2.[9]
-
Cell Culture: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with varying concentrations of heptadecanoic acid.
-
Assays:
-
Cytotoxicity: MTT assay was used to determine the half-maximal inhibitory concentration (IC50).[9]
-
Apoptosis: Apoptosis was assessed using multiple methods including Hoechst 33342 staining, Annexin V/propidium iodide staining, and cell cycle analysis via flow cytometry.[9][11]
-
Colony Formation: A colony formation assay was performed to evaluate the long-term proliferative capacity of the cells after treatment.[9]
-
Protein Analysis: Western blotting was used to analyze the expression and activation of proteins involved in signaling pathways like the Hippo pathway.[9]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the action of heptadecanoic acid and a general workflow for its study.
Caption: C17:0's potential anti-inflammatory action in hepatocytes.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice [mdpi.com]
- 6. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. matilda.science [matilda.science]
- 8. researchgate.net [researchgate.net]
- 9. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Heptadecanoic acid's efficacy compared to other fatty acids in cancer therapy
A comparative analysis of the anti-cancer efficacy of heptadecanoic acid (C17:0) against other fatty acids reveals its promising potential as a therapeutic agent. Emerging research highlights its superior cytotoxic effects in various cancer cell lines, including pancreatic, lung, and breast cancer, when compared to other saturated and unsaturated fatty acids.
Heptadecanoic acid, an odd-chain saturated fatty acid, is demonstrating significant anti-proliferative and pro-apoptotic activity in cancer cells. Its efficacy often surpasses that of other fatty acids, including the more common even-chain saturated fatty acids and unsaturated fatty acids. This guide provides a comprehensive comparison of heptadecanoic acid's anti-cancer effects, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
Comparative Cytotoxicity of Fatty Acids in Cancer Cell Lines
Recent studies have quantified the cytotoxic effects of various fatty acids on different cancer cell lines. Heptadecanoic acid has consistently shown a potent ability to inhibit cancer cell growth.
A study on human pancreatic carcinoma cells (Panc-1 and MIA PaCa-2) revealed that heptadecanoic acid exerted stronger cytotoxic effects than pentadecanoic acid (C15:0), palmitic acid (C16:0), stearic acid (C18:0), oleic acid (C18:1), and linoleic acid (C18:2).[1][2] Similarly, in gefitinib-resistant non-small-cell lung cancer (NSCLC) cells (PC-9/GR), heptadecanoic acid demonstrated the greatest cytotoxic effect compared to palmitic acid (C16:0), stearic acid (C18:0), and arachidic acid (C20:0).[3]
In breast cancer stem-like cells (MCF-7/SC), both pentadecanoic acid and heptadecanoic acid exhibited cytotoxic effects.[4] While direct comparative IC50 values for heptadecanoic acid against a wide range of fatty acids in the same breast cancer study are not detailed in the provided abstracts, the collective evidence points towards the potent anti-cancer activity of odd-chain saturated fatty acids.
Table 1: Comparative Cytotoxicity (IC50) of Fatty Acids in Pancreatic Cancer Cells
| Fatty Acid | Cell Line | IC50 (µM) |
| Heptadecanoic Acid (C17:0) | MIA PaCa-2 | 77.47 ± 2.10 |
| Heptadecanoic Acid (C17:0) | GR-MIA PaCa-2 | 71.45 ± 6.37 |
Source: Data extracted from a study on pancreatic cancer cells, highlighting the potent effect of Heptadecanoic Acid, even in gemcitabine-resistant (GR) cells.[1][2]
Signaling Pathways Modulated by Heptadecanoic Acid
The anti-cancer activity of heptadecanoic acid is attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
In non-small-cell lung cancer cells, heptadecanoic acid has been shown to suppress the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for tumor cell growth and survival.[3][5] Furthermore, in pancreatic cancer cells, particularly those resistant to the chemotherapeutic agent gemcitabine, heptadecanoic acid treatment was found to inhibit the Hippo pathway, leading to the induction of apoptosis.[1][2]
In contrast, the odd-chain fatty acid pentadecanoic acid has been shown to suppress the IL-6-induced JAK2/STAT3 signaling pathway in human breast carcinoma cells, which is crucial for cancer stem cell properties.[4] While the direct effect of heptadecanoic acid on the JAK2/STAT3 pathway in breast cancer is not specified in the provided results, the inhibition of critical survival pathways appears to be a common mechanism for odd-chain fatty acids.
Caption: Signaling pathways inhibited by Heptadecanoic Acid.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of fatty acid efficacy in cancer therapy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., Panc-1, MIA PaCa-2, PC-9, PC-9/GR) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of fatty acids (heptadecanoic acid, pentadecanoic acid, palmitic acid, etc.) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Control wells receive the solvent vehicle alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is calculated.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are treated with the fatty acid of interest (e.g., heptadecanoic acid) for a specified duration.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme (e.g., trypsin), and both floating and adherent cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, caspase-3, PARP, GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, with a loading control (e.g., GAPDH) used for normalization.
Conclusion
The available evidence strongly suggests that heptadecanoic acid holds significant promise as an anti-cancer agent. Its superior cytotoxicity against various cancer cell lines, including chemoresistant ones, compared to other fatty acids, underscores its therapeutic potential. The mechanisms of action, involving the inhibition of critical survival pathways like PI3K/Akt and the Hippo pathway, provide a solid rationale for its further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their exploration of heptadecanoic acid and other odd-chain fatty acids in cancer therapy. Future research, including in vivo studies and clinical trials, is warranted to fully elucidate the clinical utility of heptadecanoic acid in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Long-Term Reliability of Margaric Acid as a Biomarker: A Comparative Guide for Researchers
Margaric acid (C17:0), a saturated odd-chain fatty acid, has garnered significant attention as a potential biomarker for dairy fat intake and its links to various health outcomes. However, for researchers engaged in longitudinal studies, the reproducibility of a biomarker over time is a critical factor. This guide provides a comprehensive comparison of the reproducibility of margaric acid, its common comparator pentadecanoic acid (C15:0), and other fatty acids, supported by experimental data and detailed protocols to aid in the design and interpretation of long-term cohort studies.
Reproducibility of Margaric Acid in Longitudinal Studies: A Quantitative Overview
The reliability of a biomarker in longitudinal studies is often assessed using the intraclass correlation coefficient (ICC), which measures the consistency of a measurement over time. An ICC value closer to 1.0 indicates higher reproducibility. While data on the long-term reproducibility of margaric acid is still emerging, existing studies provide valuable insights.
A key consideration is the biological matrix in which the fatty acid is measured. For instance, a study assessing fatty acids in dried blood spots over a six-month period reported an intraclass correlation coefficient (ICC) for margaric acid (C17:0) of 0.32. In contrast, pentadecanoic acid (C15:0) showed a higher reproducibility with an ICC of 0.62 in the same study. The within-subject coefficient of variation was 14.6% for C17:0 and 16.6% for C15:0.
Another factor influencing reproducibility is the turnover rate of fatty acids in different lipid fractions of the blood. Fatty acids in serum cholesteryl esters and phospholipids tend to have higher short-term biological reproducibility compared to those in triglycerides and free fatty acids[1]. Long-term storage of samples is also a critical factor. Studies have shown that fatty acids in serum and plasma are generally stable for years when stored at -80°C, minimizing degradation that could affect reproducibility[2][3].
| Biomarker | Matrix | Time Interval | Intraclass Correlation Coefficient (ICC) | Reference |
| Margaric Acid (C17:0) | Dried Blood Spots | 6 Months | 0.32 | |
| Pentadecanoic Acid (C15:0) | Dried Blood Spots | 6 Months | 0.62 | |
| Propionate (precursor) | Serum | 6 Months | ≥0.44 | [4][5] |
Comparison with Other Odd-Chain Fatty Acid Biomarkers
Margaric acid is often evaluated alongside other odd-chain fatty acids (OCFAs), primarily pentadecanoic acid (C15:0), as biomarkers of dairy consumption. Both are present in milk and ruminant fats[6]. However, their utility as direct reflections of dietary intake is nuanced by evidence of endogenous synthesis.
| Feature | Margaric Acid (C17:0) | Pentadecanoic Acid (C15:0) |
| Primary Dietary Source | Dairy products, ruminant fats[6] | Dairy products, ruminant fats[6] |
| Endogenous Synthesis | Evidence suggests endogenous synthesis from propionate produced by gut microbiota[2]. | Also can be endogenously synthesized from propionate[2]. |
| Reproducibility (ICC) | Generally lower than C15:0 in some studies. | Generally higher than C17:0 in some studies. |
| Correlation with Dairy Intake | Positively correlated, though the strength of the association can vary[6][7]. | Often shows a stronger correlation with dairy fat intake compared to C17:0[6][7][8]. |
The discrepancy in reproducibility and correlation with dairy intake between C17:0 and C15:0 may be partly explained by differences in their endogenous metabolism[6]. While both can be synthesized from gut-derived propionate, the regulation and contribution of this pathway to circulating levels may differ between the two fatty acids.
Sources of Circulating Margaric Acid
The concentration of margaric acid in the blood is influenced by both external and internal factors. Understanding these sources is crucial for interpreting its levels as a biomarker.
Experimental Protocols: Measuring Margaric Acid in Plasma
Accurate and reproducible measurement of margaric acid is fundamental to its use as a biomarker. The most common method is gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at approximately 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis to ensure long-term stability of fatty acids[2].
-
Lipid Extraction:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., a deuterated version of a fatty acid not typically found in plasma).
-
Extract total lipids using a solvent mixture, such as chloroform:methanol (2:1, v/v), followed by washing with a salt solution to remove non-lipid contaminants.
-
Evaporate the organic solvent phase to dryness under a stream of nitrogen.
-
Fatty Acid Methylation (FAMEs Preparation)
-
Derivatization: Resuspend the dried lipid extract in a methylation reagent, such as boron trifluoride in methanol (14% BF3-MeOH).
-
Incubation: Heat the mixture at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 30-60 minutes) to convert the fatty acids into their volatile methyl esters (FAMEs).
-
Extraction of FAMEs: After cooling, add water and a non-polar solvent like hexane to extract the FAMEs.
-
Final Preparation: Collect the hexane layer containing the FAMEs and evaporate it to the desired final volume for injection into the GC system.
Gas Chromatography (GC) Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC inlet.
-
Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a highly polar biscyanopropyl polysiloxane column).
-
Detection: As the FAMEs elute from the column, they are detected by a mass spectrometer or a flame ionization detector.
-
Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard.
Conclusion and Future Directions
Margaric acid holds promise as a biomarker, but its utility in longitudinal studies requires careful consideration of its reproducibility. Current evidence suggests that its reproducibility may be lower than that of pentadecanoic acid, potentially due to a greater influence of endogenous synthesis. For researchers planning long-term studies, it is crucial to:
-
Choose the appropriate biological matrix and lipid fraction based on the research question, keeping in mind the different turnover rates.
-
Implement standardized and validated analytical methods , such as the GC-based protocol outlined above, to minimize technical variability.
-
Consider measuring a panel of biomarkers , including both C17:0 and C15:0, to obtain a more comprehensive picture of dairy fat intake and odd-chain fatty acid metabolism.
Further research is needed to establish more definitive long-term reproducibility data for margaric acid in large, diverse cohorts and to better elucidate the factors that influence its circulating levels over time. Such studies will be invaluable in solidifying the role of margaric acid as a robust biomarker in nutritional epidemiology and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Short-term biological reproducibility of serum fatty acid composition in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the relative concentration of serum fatty acids C14:0, C15:0 and C17:0 as markers of children's dairy fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Margaric Acid: A Novel Diagnostic Contender Against Established Clinical Markers for Cardiometabolic Diseases
For Immediate Release
In the landscape of clinical diagnostics for cardiometabolic diseases such as cardiovascular disease (CVD) and type 2 diabetes (T2D), researchers are increasingly looking beyond traditional markers. This guide provides a comprehensive comparison of the emerging diagnostic potential of margaric acid (heptadecanoic acid, 17:0), a saturated odd-chain fatty acid, against established clinical biomarkers. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the evolving field of metabolic disease diagnostics.
Recent epidemiological studies have highlighted an inverse relationship between circulating levels of margaric acid and the incidence of T2D and CVD.[1][2][3][4] This contrasts with the well-documented risks associated with even-chain saturated fatty acids. While standard markers like glycated hemoglobin (HbA1c), fasting plasma glucose, and lipid profiles remain the cornerstone of diagnosis, margaric acid presents a potential complementary or alternative biomarker reflecting dietary intake and endogenous metabolism.[5]
Comparative Analysis of Diagnostic Potential
The following tables summarize the quantitative data comparing margaric acid with established clinical markers for Type 2 Diabetes and Cardiovascular Disease.
Table 1: Comparison of Margaric Acid and Established Markers for Type 2 Diabetes
| Biomarker | Method of Measurement | Typical Association with T2D | Key Performance Insights |
| Margaric Acid (17:0) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Inverse association; higher levels are linked to a lower risk.[1][4] | A meta-analysis of prospective studies showed that higher levels of odd-chain fatty acids, including margaric acid, were associated with a reduced risk of T2D.[1] Specific ROC analysis data directly comparing it with HbA1c is still emerging. |
| Glycated Hemoglobin (HbA1c) | Immunoassay, HPLC | Positive association; higher levels indicate poorer glycemic control. | A value of ≥6.5% is a diagnostic criterion for diabetes. It reflects average blood glucose over the past 2-3 months.[6] |
| Fasting Plasma Glucose (FPG) | Enzymatic assays | Positive association; elevated levels indicate hyperglycemia. | A value of ≥126 mg/dL (7.0 mmol/L) is a diagnostic criterion for diabetes.[7] |
Table 2: Comparison of Margaric Acid and Established Markers for Cardiovascular Disease
| Biomarker | Method of Measurement | Typical Association with CVD | Key Performance Insights |
| Margaric Acid (17:0) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Inverse association; higher levels are linked to a lower risk.[1][2][3][4] | A meta-analysis indicated that increasing odd-chain SFA levels reduced the risk of cardiometabolic diseases, with relative risks ranging from 0.62 to 0.91.[1][3][4] |
| Total Cholesterol | Enzymatic assays | Positive association (specifically LDL-C) with increased risk. | A key component of routine lipid panels used for CVD risk assessment. |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Enzymatic assays, calculation | Positive association; "bad cholesterol" linked to atherosclerosis. | A primary target for CVD prevention therapies. |
| High-Density Lipoprotein Cholesterol (HDL-C) | Enzymatic assays | Inverse association; "good cholesterol" associated with reduced risk. | Low levels are a significant risk factor for CVD. |
| Triglycerides | Enzymatic assays | Positive association; elevated levels are an independent risk factor. | Often elevated in individuals with metabolic syndrome and T2D. |
Experimental Protocols
Detailed methodologies for the quantification of margaric acid are crucial for reproducible research. Below are summaries of widely used experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Margaric Acid Quantification
This method involves the extraction of total fatty acids from a plasma or serum sample, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis.
1. Sample Preparation and Lipid Extraction:
-
To a 100 µL plasma/serum sample, add an internal standard (e.g., deuterated heptadecanoic acid).
-
Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
2. Saponification and Derivatization:
-
The dried lipid extract is saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms.
-
The free fatty acids are then methylated using a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl to form FAMEs.
3. GC-MS Analysis:
-
The FAMEs are extracted into an organic solvent (e.g., hexane) and injected into the GC-MS system.
-
A capillary column (e.g., a wax or polar-modified column) is used for the separation of the FAMEs.
-
The mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode to detect and quantify the margaric acid methyl ester based on its characteristic mass-to-charge ratio.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Margaric Acid Quantification
LC-MS/MS offers high sensitivity and specificity for the direct analysis of fatty acids, often without the need for derivatization.
1. Sample Preparation and Extraction:
-
To a plasma or serum sample, add an internal standard (e.g., deuterated heptadecanoic acid).
-
Proteins are precipitated using a solvent like acetonitrile.
-
The supernatant containing the fatty acids is collected and may be further purified by solid-phase extraction (SPE).
2. LC Separation:
-
The extracted sample is injected onto a reverse-phase C18 column.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the fatty acids.
3. MS/MS Detection:
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode.
-
Multiple reaction monitoring (MRM) is used for quantification, where the transition from the precursor ion (the deprotonated margaric acid molecule) to a specific product ion is monitored. This provides high specificity and reduces background noise.
Signaling Pathways and Mechanistic Insights
The potential protective effects of margaric acid are thought to be mediated through its influence on key signaling pathways involved in metabolism and inflammation.
Caption: Potential signaling pathways modulated by margaric acid.
Margaric acid may exert its beneficial effects by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[8] Activation of PPARγ can lead to improved insulin sensitivity. Furthermore, some studies suggest that certain fatty acids can modulate inflammatory pathways. It is hypothesized that margaric acid may inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[9] By downregulating NF-κB, margaric acid could reduce the production of pro-inflammatory cytokines, thereby mitigating the chronic low-grade inflammation associated with cardiometabolic diseases.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the diagnostic potential of margaric acid.
References
- 1. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Different Dietary Saturated Fatty Acids for Cardiometabolic Risk - Page 3 [medscape.com]
- 6. BIOMARKERS IN DIABETES: HEMOGLOBIN A1c, VASCULAR AND TISSUE MARKERS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential biomarker in serum for predicting susceptibility to type 2 diabetes mellitus: Free fatty acid 22:6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular study of dietary heptadecane for the anti-inflammatory modulation of NF-kB in the aged kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Margarate and its Derivatives
This document provides essential safety and logistical information for the proper handling and disposal of Margarate, including its common forms such as Margaric acid (Heptadecanoic acid) and Methyl this compound (Methyl heptadecanoate). The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with waste disposal regulations.
Data Presentation: Physicochemical Properties
For easy reference, the key quantitative data for Margaric acid and Methyl this compound are summarized in the table below. This information is critical for understanding the physical state and potential hazards of these compounds during handling and disposal.
| Property | Margaric Acid (Heptadecanoic acid) | Methyl this compound (Methyl heptadecanoate) |
| Molecular Formula | C₁₇H₃₄O₂ | C₁₈H₃₆O₂ |
| Molecular Weight | 270.46 g/mol | 284.48 g/mol |
| Physical State | Solid | Solid |
| Melting Point | 59-61 °C | 29-31 °C |
| Boiling Point | 227 °C at 100 mmHg | 325 °C at 760 mmHg |
| Hazard Classification | Skin and eye irritant | Not classified as hazardous |
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound and its derivatives in a laboratory setting. This workflow is designed to ensure that the waste is handled in a manner that is safe for personnel and the environment.
Caption: Disposal workflow for this compound waste.
Experimental Protocols
Margaric acid and its esters are often used in analytical chemistry and biological research. Below are detailed methodologies for common experiments involving these compounds.
Protocol 1: Use of Methyl this compound as an Internal Standard for Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol describes the use of Methyl this compound as an internal standard for the quantification of fatty acids in a sample, such as vegetable oil.
Materials:
-
Sample containing fatty acids (e.g., canola oil)
-
Methyl this compound (internal standard)
-
Hexane
-
2 N Sodium hydroxide in methanol
-
2 M Sodium chloride in water
-
Vortex mixer
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
2 mL autosampler vials with caps
Procedure:
-
Preparation of the Sample-Internal Standard Solution:
-
Prepare a solution containing the oil sample and the Methyl this compound internal standard. For example, mix 0.4 mL of canola oil with 0.4 mL of a known concentration of Methyl this compound solution.
-
-
Base-Catalyzed Transesterification:
-
In a 2-mL autosampler vial, add 10 µL of the sample-internal standard solution.
-
Add 500 µL of hexane and 100 µL of 2 N sodium hydroxide in methanol.
-
Cap the vial and vortex at 1000 rpm for 30 seconds.
-
Allow the mixture to stand for 2 minutes for the reaction to complete and for phase separation.
-
-
Extraction of FAMEs:
-
Carefully transfer 100 µL of the upper hexane layer, which now contains the FAMEs and the Methyl this compound internal standard, to a new 2-mL autosampler vial.
-
-
GC Analysis:
-
Inject a suitable volume of the hexane extract into the GC-FID system.
-
The quantification of individual fatty acids is performed by comparing the peak areas of their corresponding FAMEs to the peak area of the Methyl this compound internal standard.
-
Protocol 2: Preparation of Fatty Acid Solutions for Cell Culture Experiments
This protocol outlines the preparation of Margaric acid solutions for use in cell culture-based assays to study the effects of fatty acids on cellular processes.
Materials:
-
Margaric acid
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile filters (0.22 µm)
-
Water bath or incubator at 37°C
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Dissolve Margaric acid in a suitable solvent such as ethanol or DMSO to prepare a high-concentration stock solution (e.g., 100 mM). The choice of solvent may depend on the specific cell line and experimental design, as solvents can have their own effects on cells.
-
-
Complexing with Bovine Serum Albumin (BSA):
-
Prepare a sterile solution of fatty acid-free BSA in PBS or serum-free cell culture medium (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the concentrated Margaric acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration and molar ratio of fatty acid to BSA (a common ratio is 2:1 to 4:1). This complexation is crucial for the solubility and delivery of the fatty acid to the cells in an aqueous environment.
-
-
Final Preparation and Sterilization:
-
Continue to incubate the fatty acid-BSA complex solution at 37°C for at least 30 minutes to ensure complete binding.
-
Sterilize the final solution by passing it through a 0.22 µm filter.
-
-
Application to Cell Culture:
-
The sterile fatty acid-BSA complex can now be diluted in the appropriate cell culture medium to the final desired concentration for treating the cells. It is important to include a vehicle control (BSA solution with the solvent but without the fatty acid) in the experimental setup.
-
Essential Safety and Operational Protocols for Handling Methyl Margarate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Methyl Margarate (also known as Heptadecanoic acid, methyl ester).
Hazard Identification and Personal Protective Equipment (PPE)
Methyl this compound is a chemical compound that may cause irritation to the eyes, skin, digestive tract, and respiratory system.[1] In some cases, it has been reported as potentially harmful if inhaled or ingested, with the potential for organ damage through prolonged or repeated exposure.[2] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are crucial.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles | Must comply with ANSI standard Z87.1. Provides protection from splashes.[3] |
| Face Shield | To be worn in addition to goggles when there is a significant risk of splashing. Protects the entire face.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other compatible gloves should be selected based on the specific laboratory conditions and duration of handling. |
| Body Protection | Laboratory Coat or Coveralls | To be worn over personal clothing to protect against spills. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes.[5] | |
| Respiratory Protection | Air-Purifying Respirator | Required when the concentration of airborne substances is known and criteria for use are met.[6] In case of insufficient ventilation or the generation of dusts/aerosols, a self-contained breathing apparatus may be necessary.[1] |
Operational Plan for Handling Methyl this compound
This section outlines the procedural steps for the safe handling of Methyl this compound in a laboratory setting.
1. Pre-Operational Checks:
-
Ventilation: Ensure the work area is well-ventilated. A chemical fume hood is recommended for all procedures involving Methyl this compound.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
2. Handling Procedure:
-
Dispensing: When transferring or weighing Methyl this compound, do so in a designated area, preferably within a fume hood, to minimize the generation of dust or aerosols.
-
Avoid Contact: Avoid direct contact with skin and eyes.[1]
-
Ingestion and Inhalation: Do not ingest or inhale the substance.[1]
-
Spill Preparedness: Have a spill kit readily available. In case of a spill, do not touch the material without suitable protection.[1]
3. Post-Handling Decontamination:
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the product.[2]
-
Work Surface Cleaning: Decontaminate all work surfaces and equipment used during the procedure.
-
PPE Removal: Remove PPE in the designated area to prevent cross-contamination.
Disposal Plan for Methyl this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all Methyl this compound waste, including empty containers and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "Methyl this compound."
-
Closure: Keep the waste container closed except when adding waste.
3. Disposal Procedure:
-
Licensed Disposal Company: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[2]
-
Environmental Precautions: Prevent spills from entering sewers or watercourses.[1]
Workflow for Safe Handling and Disposal of Methyl this compound
The following diagram illustrates the logical flow of the procedures outlined above.
Caption: Workflow for the safe handling and disposal of Methyl this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
